TS-011
Description
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Properties
IUPAC Name |
N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXADXBIGLLOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431234 | |
| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339071-18-0 | |
| Record name | N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TS-011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of TS-011
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS-011, chemically identified as N-(3-chloro-4-morpholin-4-yl)phenyl-N'-hydroxyimidoformamide, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its therapeutic potential in ischemic stroke. Preclinical studies have demonstrated its efficacy in reducing cerebral infarct volume and improving neurological outcomes by modulating cerebrovascular function. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical investigations, and provides methodologies for the experimental protocols utilized in these studies.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and long-term disability. A key contributor to the pathophysiology of ischemic stroke is the dysregulation of cerebral blood flow and the inflammatory response. 20-HETE, a product of arachidonic acid metabolism by cytochrome P450 (CYP) 4A and 4F enzymes, has been identified as a potent vasoconstrictor and pro-inflammatory mediator implicated in the exacerbation of ischemic brain injury.[2][3] this compound has emerged as a promising therapeutic agent that specifically targets the synthesis of 20-HETE, thereby offering a novel approach to mitigate the detrimental effects of cerebral ischemia.
Mechanism of Action: Inhibition of 20-HETE Synthesis
This compound exerts its pharmacological effect by selectively inhibiting the activity of CYP4A and CYP4F enzymes, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[1] In vitro studies have demonstrated the high potency and selectivity of this compound.
Quantitative Data: In Vitro Inhibition of 20-HETE Synthesis
| Enzyme Source | Target Enzymes | IC50 Value | Reference |
| Rat Renal Microsomes | 20-HETE Synthesis | 9.19 nM | [1] |
| Human Renal Microsomes | 20-HETE Synthesis | 10 - 50 nM | [1] |
| Human Recombinant | CYP4A11, CYP4F2, CYP4F3A, CYP4F3B | ~10 - 50 nM | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the reduction of 20-HETE levels, which in turn modulates downstream signaling pathways involved in vascular tone and inflammation.
dot
Caption: Mechanism of action of this compound in ischemic stroke.
Preclinical Efficacy in Ischemic Stroke Models
The therapeutic potential of this compound has been extensively evaluated in rodent models of transient middle cerebral artery occlusion (tMCAO), a widely used experimental paradigm that mimics human ischemic stroke.
Quantitative Data: In Vivo Efficacy of this compound in Rat MCAO Model
| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Rat (tMCAO) | 0.01 - 1.0 mg/kg/hr | Infarct Volume Reduction | ~40% | [3][4] |
| Rat (tMCAO) | 0.01 - 1 mg/kg i.v. | Infarct Volume Reduction | 35% | [1] |
| Rat (tMCAO) | 1.0 mg/kg/hr for 1 hr, then 0.3 mg/kg/day for 7 days | Sensory Deficit Score Reduction | ~30% | [5] |
| Monkey (thromboembolic stroke) | 0.3 mg/kg bolus + 1.0 mg/kg/hr for 24 hrs (with t-PA) | Improved Neurological Deficit Score | Significant Improvement | [5] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a rounded tip
-
Microvascular clips
-
Surgical microscope
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Insert the nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Confirm the occlusion by monitoring a >70% reduction in cerebral blood flow using a laser Doppler flowmeter placed on the skull over the MCA territory.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Close the incision and allow the animal to recover.
dot
Caption: Experimental workflow for the tMCAO procedure in rats.
Measurement of Cerebral Blood Flow
Laser Doppler flowmetry is a common technique for real-time, continuous monitoring of relative changes in cerebral blood flow.
Procedure:
-
Following the initial surgical preparation for tMCAO, a small area of the skull overlying the MCA territory is thinned until it is translucent.
-
A laser Doppler probe is placed perpendicular to the thinned skull, ensuring it does not compress the underlying tissue.
-
The probe is connected to a flowmeter to record baseline cerebral blood flow.
-
Continuous recordings are taken throughout the MCAO and reperfusion phases to monitor changes relative to the baseline.
Quantification of 20-HETE Levels
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of 20-HETE in biological samples.
Procedure:
-
Harvest brain tissue from the ischemic hemisphere at the desired time point.
-
Homogenize the tissue in a suitable buffer and perform lipid extraction using a solvent system (e.g., Folch method).
-
The lipid extract is then subjected to solid-phase extraction for further purification.
-
The purified sample is analyzed by LC-MS. A C18 reverse-phase column is typically used for chromatographic separation.
-
Mass spectrometry is performed in the negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of 20-HETE.
-
Quantification is achieved by comparing the peak area of 20-HETE in the sample to a standard curve generated with known amounts of a 20-HETE standard.
Assessment of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify the extent of ischemic damage.
Procedure:
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes in the dark.
-
Viable tissue, containing intact mitochondrial dehydrogenase enzymes, will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained sections.
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The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated by integrating the infarct areas of all slices.
Clinical Development
As of the latest available information, detailed results from a dedicated Phase I clinical trial of this compound (N-(3-chloro-4-morpholin-4-yl)phenyl-N'-hydroxyimidoformamide) for the treatment of ischemic stroke in humans have not been publicly disclosed. Early reports indicated that the compound was undergoing Phase I development by Taisho Pharmaceutical. Further information regarding its safety, tolerability, and pharmacokinetic profile in humans is required to ascertain its clinical potential.
Conclusion
This compound, a selective inhibitor of 20-HETE synthesis, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action, centered on the reduction of the potent vasoconstrictor 20-HETE, leads to improved cerebral microcirculation and a subsequent decrease in infarct volume. The compelling preclinical data underscore the therapeutic potential of targeting the 20-HETE pathway in acute ischemic stroke. However, the progression of this compound into and through clinical development will be crucial in determining its ultimate utility in a clinical setting.
References
- 1. Beneficial effects of a new 20-hydroxyeicosatetraenoic acid synthesis inhibitor, this compound [N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide], on hemorrhagic and ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 2,3,5-triphenyltetrazolium chloride as a stain for detection and quantification of experimental cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new inhibitor of the synthesis of 20-HETE on cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to TS-011: A Selective 20-HETE Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and preclinical evaluation of TS-011, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.
Core Compound Details: Chemical Structure and Properties of this compound
This compound, with the chemical name N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, is a small molecule inhibitor of 20-HETE synthesis. Its chemical structure and key identifiers are detailed below.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide |
| CAS Number | 339071-18-0 |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ |
| Molecular Weight | 255.7 g/mol |
| SMILES | O=N/C=N/c1ccc(N2CCOCC2)c(Cl)c1 |
| InChI | InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-17)1-2-11(10)15-3-5-16-6-4-15/h1-2,7-8,17H,3-6H2,(H,13,14) |
Mechanism of Action: Inhibition of 20-HETE Synthesis
This compound exerts its pharmacological effects through the selective inhibition of the synthesis of 20-HETE, a potent vasoconstrictor. 20-HETE is a metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.
The 20-HETE Signaling Pathway in Cerebral Ischemia
In the context of cerebral ischemia, the production of 20-HETE is upregulated. This increase in 20-HETE contributes to the pathophysiology of stroke by causing vasoconstriction of cerebral blood vessels, which can exacerbate ischemic damage. The signaling cascade is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by CYP4A/4F enzymes to produce 20-HETE. 20-HETE then acts on vascular smooth muscle cells to induce vasoconstriction.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated significant efficacy in animal models of stroke, primarily through the inhibition of 20-HETE synthesis, leading to a reduction in infarct volume and improved neurological outcomes.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Human Renal Microsomes (20-HETE synthesis) | 8.42 |
| Rat Renal Microsomes (20-HETE synthesis) | 9.19 |
| CYP4F2 | 30.4 |
| CYP4F3A | 42.6 |
| CYP4F3B | 43.0 |
| CYP4A11 | 188 |
| CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | >60,000 |
Table 3: Preclinical Efficacy of this compound in Rodent Stroke Models
| Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Rat MCAO | 0.01 - 1.0 mg/kg/hr | Intravenous | Reduced infarct volume by ~40% | [1] |
| Mouse MCAO | 0.3 mg/kg | Intravenous | Improved cerebral microcirculatory autoregulation, reduced infarct volume | [2][3] |
| Rat MCAO | 0.1 and 0.3 mg/kg (every 6 hrs) | Intravenous | Continuously reduced brain 20-HETE levels, improved long-term neurological and functional outcomes | [4] |
Experimental Protocols
Chemical Synthesis of this compound
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model of focal cerebral ischemia. The following is a generalized protocol for the transient MCAO model in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by laser Doppler flowmetry.
-
After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Close the incisions and allow the animal to recover.
-
Administer this compound or vehicle at the desired doses and time points post-occlusion.
-
Assess neurological deficits and infarct volume at predetermined time points. Infarct volume can be measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
In Vitro 20-HETE Synthesis Inhibition Assay
This assay is used to determine the inhibitory potency of this compound on the synthesis of 20-HETE in a cell-free system.
Materials:
-
Human or rat renal microsomes (or recombinant CYP4A/4F enzymes)
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound at various concentrations
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for quantification of 20-HETE
Procedure:
-
Prepare a reaction mixture containing the microsomal protein (or recombinant enzyme), NADPH regenerating system, and this compound at various concentrations in the incubation buffer.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Extract the metabolites from the reaction mixture.
-
Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.
-
Calculate the percent inhibition of 20-HETE synthesis at each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a highly potent and selective inhibitor of 20-HETE synthesis with demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action, targeting the vasoconstrictor 20-HETE, presents a promising therapeutic strategy for the treatment of stroke. Further research and clinical development are warranted to fully evaluate the therapeutic potential of this compound in humans.
References
In-Depth Technical Guide to the Discovery and Synthesis of TS-011 (Belizatinib)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of TS-011, also known as belizatinib (formerly TSR-011). Belizatinib is a potent, orally available, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) A, B, and C. Developed by TESARO, it showed promise in preclinical studies for treating cancers with ALK or TRK gene rearrangements, including those resistant to existing inhibitors. Despite a favorable safety profile in early clinical trials, its development was discontinued due to the competitive landscape and limited clinical activity. This document details the scientific journey of belizatinib, offering valuable insights for researchers in oncology and drug development.
Discovery and Rationale
Belizatinib was developed as a next-generation tyrosine kinase inhibitor (TKI) to address the challenges of resistance to first-generation ALK inhibitors in non-small cell lung cancer (NSCLC) and to target TRK fusions, which are oncogenic drivers in a variety of solid tumors.
Anaplastic lymphoma kinase (ALK) gene rearrangements are known oncogenic drivers in NSCLC.[1] Tropomyosin receptor kinases (TRKs), encoded by the NTRK1, NTRK2, and NTRK3 genes, are a family of receptor tyrosine kinases that, when fused with other genes, can lead to uncontrolled cell growth and proliferation.[2] The discovery of belizatinib was driven by the need for a single agent that could potently inhibit both ALK and the entire family of TRK kinases (pan-TRK), including in tumors that had developed resistance to other ALK inhibitors.[1] Preclinical studies demonstrated that belizatinib was active against tumors with crizotinib-resistant ALK mutations.[1]
Chemical Synthesis
The chemical synthesis of belizatinib (TSR-011) is detailed in patent WO2011140520 A1. The synthesis is a multi-step process involving the construction of the core benzimidazole scaffold followed by the addition of the piperidine and benzamide moieties.
Experimental Protocol: Synthesis of Belizatinib
This protocol is a summarized representation of the synthesis described in the patent literature. Researchers should consult the original patent for complete experimental details, including reagent quantities, reaction conditions, and purification methods.
Step 1: Synthesis of the Benzimidazole Core The synthesis begins with the construction of the substituted benzimidazole core. This typically involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.
Step 2: Functionalization of the Benzimidazole Core The benzimidazole core is then functionalized to allow for the attachment of the piperidine and cyclohexyl groups. This may involve N-alkylation and the introduction of a reactive group at the 6-position.
Step 3: Coupling with the Piperidine Moiety The functionalized benzimidazole is coupled with 4-(2-hydroxypropan-2-yl)piperidine. This is typically achieved through a nucleophilic substitution or reductive amination reaction.
Step 4: Coupling with the Cyclohexyl Moiety and Final Amide Formation The final key step involves the coupling of the benzimidazole-piperidine intermediate with a cyclohexyl derivative bearing a protected amine and a carboxylic acid. The synthesis is completed by the formation of the final amide bond with 4-fluorobenzoic acid.
Note: The synthesis involves multiple protection and deprotection steps to ensure the correct regioselectivity and to prevent unwanted side reactions. Purification at each step is crucial to obtain the final compound with high purity.
Mechanism of Action
Belizatinib is a dual inhibitor that targets the ATP-binding pocket of both ALK and TRK receptor tyrosine kinases.[3] By binding to these kinases, belizatinib prevents their phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
ALK Signaling Pathway
In cancers driven by ALK gene rearrangements, the resulting fusion proteins lead to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell growth and survival. Belizatinib inhibits the initial step of this cascade by blocking ALK autophosphorylation.
References
An In-depth Technical Guide to the Target Identification and Validation of TS-011
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The designation "TS-011" refers to at least two distinct investigational compounds with different molecular targets, mechanisms of action, and therapeutic indications. This technical guide provides a comprehensive overview of the target identification and validation for both entities to clarify their respective preclinical and clinical profiles.
The first, This compound (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide) , is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, investigated for its potential in treating ischemic stroke. The second, TSR-011 (belizatinib) , is a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinase (TRK), evaluated for its application in oncology.
This document details the scientific rationale for targeting these pathways, the experimental methodologies employed for target validation, quantitative data from key studies, and the relevant signaling pathways.
Part 1: this compound - A Selective 20-HETE Synthesis Inhibitor
Target Identification
The primary molecular target of this compound (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide) is the enzymatic machinery responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory eicosanoid produced from arachidonic acid.[1] Its synthesis is primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. Elevated levels of 20-HETE are implicated in the pathophysiology of cerebral vasospasm and ischemia-reperfusion injury following a stroke.[2][3] Therefore, inhibiting 20-HETE synthesis was identified as a promising therapeutic strategy to mitigate the detrimental effects of cerebral ischemia.
Target Validation
Validation of 20-HETE synthesis as a therapeutic target for stroke was established through multiple lines of evidence:
-
Pathophysiological Relevance: Increased levels of 20-HETE in the brain were observed following transient focal cerebral ischemia in animal models.[4]
-
Pharmacological Inhibition: Administration of this compound in animal models of stroke demonstrated a reduction in infarct volume and improved neurological outcomes.[1][3][4] Specifically, this compound was shown to inhibit the elevation of brain and plasma 20-HETE levels post-ischemia.[3]
-
Mechanism of Action: this compound administration in a mouse model of stroke improved the autoregulation of microcirculation in the peri-infarct area, preventing both the initial decrease and subsequent excessive increase in cerebral blood flow velocities after reperfusion.[1]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| In vivo Efficacy | 40% reduction in infarct volume | Mouse model of MCAO | [1] |
| In vivo Dosing | 0.3 mg/kg, i.v. infusion | Mouse model of MCAO | [1] |
| In vivo Dosing | 0.1 and 0.3 mg/kg at 6-h intervals | Rat model of MCAO | [4] |
Signaling Pathway
20-HETE exerts its biological effects through complex signaling cascades. It acts as a vasoconstrictor by depolarizing vascular smooth muscle cells through the blockade of K+ channels.[2] This process involves the activation of several downstream pathways, including Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and Rho Kinase.[2][5] More recently, the G-protein coupled receptor GPR75 has been identified as a receptor for 20-HETE, mediating its effects through Gαq/PLC/PKC and c-Src/EGFR/NF-κB signaling pathways.[6][7] Inhibition of 20-HETE synthesis by this compound is expected to attenuate these pathological signaling events.
Experimental Protocols
1.5.1 Microsomal 20-HETE Synthesis Inhibition Assay
This in vitro assay is used to determine the inhibitory effect of a compound on the enzymatic activity of CYP4A/4F.
-
Materials:
-
Microsomes (from human liver or kidney, or recombinant systems expressing specific CYP enzymes).
-
Arachidonic acid (substrate).
-
NADPH (cofactor).
-
This compound or other test compounds.
-
Potassium phosphate buffer (pH 7.4).
-
2 N HCl (to terminate the reaction).
-
Organic solvents for extraction (e.g., ethyl acetate).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-incubate microsomes (0.1 to 0.5 mg of protein) with various concentrations of this compound or vehicle control in potassium phosphate buffer for 5 minutes at 37°C.[2]
-
Add arachidonic acid (e.g., 100 µmol/L) to the mixture.[2]
-
Initiate the reaction by adding 1 mmol/L of NADPH.[2]
-
Incubate the reaction mixture for a defined period (e.g., 8 to 40 minutes) at 37°C.[2]
-
Terminate the reaction by adding 20 µL of 2 N HCl.[2]
-
Extract the metabolites using an organic solvent.
-
Evaporate the solvent and reconstitute the sample in an appropriate mobile phase.
-
Analyze the formation of 20-HETE using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition compared to the vehicle control and determine the IC50 value.
-
Part 2: TSR-011 (Belizatinib) - A Dual ALK/TRK Inhibitor
Target Identification
TSR-011 (belizatinib) was developed as a dual inhibitor of two families of receptor tyrosine kinases: Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinases (TRK A, B, and C).[8][9]
-
ALK: Aberrant ALK signaling, often due to chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC), gene amplifications, or activating mutations, is a known oncogenic driver in various cancers.[10][11] This leads to constitutive activation of the kinase and downstream pro-proliferative and anti-apoptotic signaling.
-
TRK: The TRK family of receptors (encoded by NTRK genes) and their neurotrophin ligands are crucial for neuronal development.[12] Gene fusions involving NTRK1, NTRK2, or NTRK3 result in the formation of chimeric proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of tumor types.[13]
The rationale for dual inhibition stems from the desire to target multiple oncogenic pathways and potentially overcome resistance mechanisms.
Target Validation
The validation of ALK and TRK as targets for cancer therapy is well-established:
-
Genetic Evidence: The identification of activating ALK and NTRK gene fusions in various cancers provided strong genetic validation of their role as oncogenic drivers.
-
Preclinical Models: TSR-011 demonstrated potent, nanomolar inhibition of wild-type ALK in vitro and in ALK-dependent cellular models.[10] It also showed activity against ALK mutations that confer resistance to other inhibitors like crizotinib.[10]
-
Clinical Efficacy: The dramatic and often durable responses observed in patients with ALK- or NTRK-fusion positive cancers treated with selective inhibitors have provided definitive clinical validation for targeting these kinases. Although the development of TSR-011 was discontinued, its initial clinical trial did show signs of activity.[8][9]
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| Preclinical Data | |||
| IC50 | 0.7 nM | Wild-type recombinant ALK kinase | |
| IC50 | <3 nM | Pan-TRK | |
| Clinical Trial Data (NCT02048488) | |||
| Recommended Phase 2 Dose (RP2D) | 40 mg every 8 hours (Q8h) | Patients with advanced solid tumors | [8][9] |
| Objective Response | 6 partial responses in 14 ALK inhibitor-naïve NSCLC patients | ALK+ NSCLC | [8][9] |
| Disease Stabilization | 8 cases of stable disease in 14 ALK inhibitor-naïve NSCLC patients | ALK+ NSCLC | [8][9] |
Signaling Pathways
Both ALK and TRK are receptor tyrosine kinases that, upon activation, trigger several key downstream signaling cascades that promote cell growth, proliferation, survival, and metastasis.
-
ALK Signaling: Ligand-independent dimerization of ALK fusion proteins leads to autophosphorylation and activation of pathways including PI3K/AKT, MAPK/ERK, and JAK/STAT.[11]
-
TRK Signaling: Ligand-independent activation of TRK fusion proteins similarly engages downstream pathways such as RAS/MAPK/ERK, PLCγ, and PI3K/Akt.[13]
TSR-011, by inhibiting the kinase activity of both ALK and TRK, blocks the initiation of these oncogenic signaling cascades.
Experimental Protocols
2.5.1 Cellular ALK Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of ALK in a cellular context, providing a direct measure of target engagement and intracellular potency.
-
Materials:
-
Cancer cell line with endogenous ALK activation (e.g., Karpas-299 T-cell lymphoma cells with NPM-ALK fusion).
-
Cell culture medium and supplements.
-
TSR-011 or other test compounds.
-
Lysis buffer.
-
Antibodies for Sandwich-ELISA: capture antibody against total ALK, detection antibody against phosphorylated ALK (e.g., anti-phospho-tyrosine).
-
ELISA plates and reagents (substrate, stop solution).
-
Plate reader.
-
-
Procedure:
-
Seed the ALK-positive cells (e.g., Karpas-299) in multi-well plates and allow them to adhere or stabilize.
-
Treat the cells with a serial dilution of TSR-011 or vehicle control for a specified period (e.g., 3 hours).
-
After treatment, wash the cells and lyse them to release cellular proteins.
-
Quantify the total protein concentration in each lysate.
-
Perform a Sandwich-ELISA:
-
Coat ELISA plates with a capture antibody for total ALK.
-
Add cell lysates to the wells and incubate to allow ALK protein to bind.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated ALK. This antibody is typically conjugated to an enzyme like HRP.
-
Wash again and add the enzyme substrate.
-
Stop the reaction and measure the signal (e.g., absorbance) using a plate reader.
-
-
The signal is proportional to the amount of phosphorylated ALK. Normalize this to the total amount of ALK (which can be measured in a parallel ELISA with a detection antibody against total ALK) or total protein concentration.
-
Plot the inhibition of ALK phosphorylation against the concentration of TSR-011 to determine the IC50 value.
-
Conclusion
The designation this compound has been used for two distinct therapeutic candidates targeting different pathways in different diseases. This compound (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide) is a selective inhibitor of 20-HETE synthesis with potential applications in ischemic stroke. In contrast, TSR-011 (belizatinib) is a dual ALK/TRK inhibitor that was investigated as a treatment for cancers harboring ALK or TRK alterations. While the development of TSR-011 was ultimately discontinued, the foundational research and clinical findings contribute to the broader understanding of targeting these oncogenic drivers. This guide provides a clear delineation of their respective target validation, mechanisms, and experimental evaluation, serving as a critical resource for professionals in the field of drug discovery and development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. echemi.com [echemi.com]
- 12. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Pharmacological Profile of TSR-011 (Belizatinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TSR-011, also known as Belizatinib, is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] It was investigated for the treatment of advanced solid tumors and lymphomas, particularly those harboring ALK or TRK gene rearrangements.[2] Preclinical studies demonstrated its activity against wild-type ALK and clinically relevant resistance mutations. A Phase 1 clinical trial (NCT02048488) established its safety, tolerability, and pharmacokinetic profile, and also showed preliminary signs of anti-tumor activity.[2][3] However, further development of TSR-011 was discontinued due to the competitive landscape of ALK inhibitors and benefit/risk considerations.[2] This guide provides a comprehensive overview of the pharmacological profile of TSR-011, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Mechanism of Action
TSR-011 is a dual inhibitor of the ALK and TRK families of receptor tyrosine kinases.[2] In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or TRK, resulting in constitutively active kinases that drive oncogenic signaling pathways.[2] These pathways regulate critical cellular processes such as proliferation and survival. TSR-011 competitively binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling.
ALK Signaling Pathway
The Anaplastic Lymphoma Kinase (ALK) signaling pathway, when constitutively activated by fusion events (e.g., EML4-ALK in non-small cell lung cancer), promotes cell proliferation and survival through several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. TSR-011 inhibits the initial phosphorylation step of this cascade, thereby blocking these downstream oncogenic signals.
TRK Signaling Pathway
The Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC) are receptors for neurotrophins. Gene fusions involving TRK can also lead to constitutively active kinases that signal through similar downstream pathways as ALK, including the MAPK and PI3K-AKT pathways, to promote tumor growth. TSR-011's inhibition of TRK kinases blocks these signals.
Preclinical Pharmacology
In Vitro Kinase Inhibition
TSR-011 demonstrated potent inhibition of wild-type ALK and TRK kinases in biochemical assays. It also showed significant activity against certain crizotinib-resistant ALK mutations.
| Target Kinase | IC50 (nM) |
| Wild-type ALK | 0.7[1] |
| TRKA | < 3[4] |
| TRKB | < 3[4] |
| TRKC | < 3[4] |
| L1196M ALK mutant | ~200-fold more potent than crizotinib |
| R1275Q ALK mutant | ~10-fold more potent than crizotinib |
IC50: Half-maximal inhibitory concentration.
Cell-Based Assays
TSR-011 showed potent anti-proliferative activity in ALK-dependent cellular models.
In Vivo Animal Models
In preclinical mouse models, oral administration of TSR-011 led to significant tumor growth inhibition in ALK-dependent tumors.
| Animal Model | Dosing | Outcome |
| Karpas-299 tumor xenograft | 60 mg/kg (oral) | Complete ALK inhibition at 8 hours. |
| Mouse models | 60 mg/kg daily (oral) | > 80% tumor growth inhibition. |
Clinical Pharmacology (Phase 1 Study: NCT02048488)
Study Design
This was a Phase 1, open-label, dose-escalation trial in patients with advanced solid tumors and lymphomas with ALK or TRK positivity.[2] The primary objective was to assess the safety and tolerability of TSR-011 and to determine the recommended Phase 2 dose (RP2D).[2]
Pharmacokinetics
Pharmacokinetic parameters were evaluated following oral administration of TSR-011.
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Data not fully provided in public sources |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Safety and Tolerability
The recommended Phase 2 dose (RP2D) was determined to be 40 mg every 8 hours (Q8h).[2] Doses of 320 mg and 480 mg once daily (Q24h) exceeded the maximum tolerated dose (MTD).[2]
Treatment-Emergent Adverse Events (TEAEs) at RP2D (40 mg Q8h)
| Adverse Event | Grade 3-4 Incidence |
| Most Common TEAEs | 3.2 - 6.5% |
Clinical Efficacy
Preliminary anti-tumor activity was observed in ALK inhibitor-naïve patients with ALK-positive non-small cell lung cancer (NSCLC).
| Patient Population | Best Overall Response |
| ALK inhibitor-naïve NSCLC (n=14) | Partial Response: 6 patients |
| Stable Disease: 8 patients |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical in vitro kinase assay.
-
Reagents and Materials: Recombinant human ALK or TRK kinase, biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), TSR-011 (in DMSO), and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of TSR-011 is prepared in DMSO and then diluted in kinase reaction buffer.
-
The kinase, peptide substrate, and TSR-011 are added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer or luminescence).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of TSR-011, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Representative Protocol)
Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical cell-based proliferation assay.
-
Cell Lines: An ALK- or TRK-dependent cancer cell line (e.g., Karpas-299 for ALK).
-
Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin, TSR-011 (in DMSO), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
A serial dilution of TSR-011 is prepared in cell culture medium and added to the cells.
-
The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
The cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
The luminescence, fluorescence, or absorbance is measured using a plate reader.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of TSR-011, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
In Vivo Tumor Xenograft Study (Representative Protocol)
Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical in vivo xenograft study.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
An ALK- or TRK-dependent cancer cell line is implanted subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
TSR-011 is formulated for oral gavage and administered daily at various dose levels. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Clinical Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from patients at pre-defined time points before and after the administration of TSR-011.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of TSR-011 in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis software.
Conclusion
TSR-011 is a potent dual inhibitor of ALK and TRK kinases that demonstrated promising preclinical activity and a manageable safety profile in a Phase 1 clinical trial. While its clinical development was halted, the data generated from its investigation contribute to the broader understanding of targeting ALK and TRK pathways in oncology and provide a valuable case study for drug development professionals. The information presented in this guide serves as a comprehensive resource for researchers and scientists interested in the pharmacological profile of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Ambiguity in "TS-011" Designation Requires Further Clarification for In-Depth Technical Guide
An initial investigation into the solubility and stability of a compound designated "TS-011" has revealed that this identifier is not unique and is associated with several distinct therapeutic agents in development. This ambiguity makes it impossible to provide a singular, in-depth technical guide without further specification from the user.
A literature and database search has identified at least five different investigational therapies referred to as "this compound" or a similar variant, each with a unique mechanism of action and therapeutic target. The specific data on solubility and stability, crucial for researchers, scientists, and drug development professionals, would be entirely different for each of these compounds.
The identified compounds include:
-
N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide (this compound): A selective inhibitor of 20-Hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1]
-
MYTX-011: A cMET-targeting antibody-drug conjugate (ADC) for non-small cell lung cancer, which is currently in Phase 1 clinical trials.[2]
-
FT011: A first-in-class oral therapy targeting the GPR68 receptor for the treatment of chronic fibrosis. This compound has received Fast Track Designation from the U.S. Food and Drug Administration for systemic sclerosis.[3]
-
LEU011: A lateral CAR-T cell therapy targeting NKG2D stress ligands for the treatment of solid tumors.[4]
-
TSR-011-isomer: A chemical entity listed in the PubChem database with computed properties but no available experimental data.[5]
The nature of these substances ranges from small molecules (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide and FT011) to complex biologics like an antibody-drug conjugate (MYTX-011) and a cell therapy (LEU011). The experimental protocols for determining solubility and stability, as well as the relevant signaling pathways, are fundamentally different for each of these modalities.
To proceed with the user's request for a detailed technical guide, it is imperative to identify which of these "this compound" compounds is the subject of interest. Without this clarification, any attempt to create a comprehensive whitepaper would be speculative and could lead to the dissemination of incorrect and irrelevant information.
Therefore, we request the user to provide more specific details about the "this compound" they are researching, such as its therapeutic class, mechanism of action, or the developing institution, to ensure the delivery of an accurate and relevant technical guide.
References
- 1. This compound | CAS 339071-18-0 | TargetMol | Biomol.com [biomol.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Certa Therapeutics’ FT011 Granted US FDA Fast Track for the Treatment of Systemic Sclerosis – Certa Therapeutics [certatherapeutics.com]
- 4. Leucid Bio Provides Update on Phase I/IIa AERIAL Trial Evaluating Lateral CAR-T LEU011 for the Treatment of Solid Tumours [prnewswire.com]
- 5. TSR-011-isomer | C33H43F2N5O3 | CID 57329726 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of TS-011
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS-011 is a small molecule inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which has been investigated for its therapeutic potential in ischemic stroke. Early-stage research, primarily in preclinical animal models, has demonstrated that this compound can reduce infarct volume, improve neurological outcomes, and modulate cerebral blood flow. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and stroke therapy development.
Core Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the synthesis of 20-HETE, a potent vasoconstrictor derived from arachidonic acid.[1][2] The synthesis of 20-HETE is catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[2][3] In the context of cerebral ischemia, the levels of 20-HETE are elevated, contributing to the impairment of cerebral autoregulation and exacerbating ischemic injury.[1][4] By blocking 20-HETE production, this compound helps to mitigate these detrimental effects.[1]
Signaling Pathway of this compound in Ischemic Stroke
Caption: Mechanism of action of this compound in mitigating ischemic stroke injury.
Preclinical Efficacy in Stroke Models
The neuroprotective effects of this compound have been predominantly studied in rodent and primate models of ischemic stroke, primarily utilizing the transient middle cerebral artery occlusion (t-MCAO) model.
Reduction of Infarct Volume
Consistent findings across multiple studies demonstrate that administration of this compound significantly reduces the volume of cerebral infarction following ischemia-reperfusion injury.
| Animal Model | This compound Dose | Administration Time | Infarct Volume Reduction | Reference |
| Rat (t-MCAO) | 0.01 - 1.0 mg/kg/hr | Immediately after reperfusion | ~40% | [1][5] |
| Rat (t-MCAO) | 0.1 mg/kg/hr | 1, 2, and 4 hours post-MCAO | Significant reduction | [1] |
| Monkey (Thromboembolic) | 0.3 mg/kg bolus + 1.0 mg/kg/hr infusion | Post-embolization | Trend towards reduction | [5] |
Improvement of Neurological Deficits
In addition to reducing the infarct size, this compound has been shown to improve neurological function in animal models of stroke.
| Animal Model | This compound Dose | Assessment | Outcome | Reference |
| Rat (t-MCAO) | 1.0 mg/kg/hr for 1 hr, then 0.3 mg/kg/day for 7 days | Sensory and motor function tests | ~30% reduction in sensory deficit score; 3-fold increase in rota-rod time; 5-fold decrease in balance beam time | [1][5] |
| Monkey (Thromboembolic) | 0.3 mg/kg bolus + 1.0 mg/kg/hr infusion | Neurological deficit score | Significant improvement | [1][5] |
Effects on Cerebral Blood Flow
This compound has been observed to improve microcirculatory autoregulation in the peri-infarct region.[4] It has been shown to inhibit both the decrease and subsequent increase in blood flow velocities in peri-infarct microvessels, maintaining them at control levels for up to 24 hours after reperfusion.[4]
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (t-MCAO) Model in Rats
This surgical model is a standard method for inducing focal cerebral ischemia.
Caption: Workflow for the transient Middle Cerebral Artery Occlusion (MCAO) model in rats.
Detailed Steps:
-
Anesthesia: The rat is anesthetized, typically with isoflurane.
-
Surgical Preparation: A midline incision is made in the neck to expose the carotid artery bifurcation.
-
Vessel Isolation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
Occlusion: A specialized filament is introduced into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to induce ischemia.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Closure: The surgical wound is closed, and the animal is allowed to recover.
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.
Protocol:
-
Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed.
-
Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).
-
Staining: The slices are incubated in a 2% TTC solution at 37°C for approximately 15-30 minutes.
-
Imaging and Analysis: Viable tissue stains red, while the infarcted tissue remains white. The slices are photographed, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Neurological Deficit Scoring
A battery of behavioral tests is used to assess neurological function.
Modified Neurological Severity Score (mNSS): This is a composite scoring system that evaluates motor, sensory, balance, and reflex functions. The total score ranges from 0 (no deficit) to 18 (maximal deficit).
Rota-rod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.
Balance Beam Test: This test evaluates motor coordination and balance by measuring the time it takes for an animal to traverse a narrow beam.
Measurement of 20-HETE Levels (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used to quantify 20-HETE levels in biological samples.
Sample Preparation:
-
Brain tissue is homogenized in a suitable solvent (e.g., a mixture of methanol and water).
-
The homogenate is centrifuged to precipitate proteins.
-
The supernatant containing the analytes is collected.
-
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is often employed to further purify and concentrate the sample.
LC-MS/MS Analysis:
-
The prepared sample is injected into an LC system for separation of 20-HETE from other components.
-
The eluent from the LC is introduced into a mass spectrometer for detection and quantification of 20-HETE based on its specific mass-to-charge ratio.
Safety and Toxicology
While detailed public data on the formal safety and toxicology studies of this compound is limited, preclinical efficacy studies have reported no adverse effects on physiological parameters such as blood pressure at therapeutic doses in rats.[4] Comprehensive non-clinical safety and toxicology assessments are a standard and critical component of drug development prior to human clinical trials. These studies typically evaluate a range of potential toxicities, including acute and chronic effects, genotoxicity, and safety pharmacology.
Conclusion
The early-stage research on this compound provides a strong preclinical rationale for its development as a potential therapeutic agent for ischemic stroke. Its targeted mechanism of action, focused on the inhibition of the vasoconstrictor 20-HETE, has been shown to translate into significant neuroprotection in relevant animal models. The data summarized in this guide, including the detailed experimental protocols, offer a foundational understanding for further research and development in this promising area of stroke therapy. While a Phase I clinical trial for this compound has been mentioned as being underway, published data from this trial are not yet available.[6]
References
- 1. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 2. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.6. Quantification of infarct volume [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Vasoactive Potential: A Technical Guide to the Biological Activity of TS-011
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological activities of TS-011, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. By elucidating its mechanism of action and summarizing key preclinical findings, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for ischemic stroke and other vascular disorders.
Core Mechanism of Action
This compound is a competitive inhibitor of the enzymes responsible for the synthesis of 20-HETE from arachidonic acid, primarily cytochrome P450 enzymes of the CYP4A and CYP4F families.[1][2] 20-HETE is a significant lipid signaling molecule that acts as a potent vasoconstrictor by blocking potassium channels in vascular smooth muscle cells.[2] By selectively inhibiting 20-HETE production, this compound effectively counteracts this vasoconstriction, leading to improved blood flow in preclinical models of vascular disease.[2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the arachidonic acid cascade and its effect on vascular tone.
Quantitative Biological Activity of this compound
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Potency
| Parameter | Value | Description |
| EC₅₀ | <10 nM | Potency as a competitive inhibitor of 20-HETE formation.[2] |
Table 2: In Vivo Efficacy in Ischemic Stroke Models
| Animal Model | Dosage | Key Findings |
| Mouse | 0.3 mg/kg, intravenous infusion | - Inhibited the reduction in blood flow velocities at 1 and 7 hours after reperfusion.- Reduced infarct volume by almost 40%.[3] |
| Rat | Not specified in available abstracts | - Reduced infarct volume in a transient middle cerebral artery occlusion (MCAO) model.[1][4] |
| Monkey | In combination with tissue plasminogen activator | - Improved neurological outcomes in a stroke model.[4] |
Table 3: In Vivo Efficacy in a Vasospasm Model
| Animal Model | Dosage | Key Findings |
| Dog | 1 mg/kg, intravenous | - Significantly increased the diameter of the basilar artery by 39% in a model of delayed vasospasm.[3] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's biological activity, detailed methodologies for key experiments are provided below.
Mouse Model of Ischemic Stroke
-
Model: Stroke was induced in male C57BL/6J mice via transient occlusion of the middle cerebral artery (MCAO) followed by photothrombosis.[3]
-
Treatment: this compound (0.3 mg/kg) or a vehicle was administered via intravenous infusion for 1 hour, with infusions repeated every 6 hours.[3]
-
Endpoint Measurement: Cerebral blood flow velocity and the vascular perfusion area of the peri-infarct microvessels were quantified using in vivo two-photon imaging.[3] Infarct volume was also measured.[3]
Rat Model of Ischemic Stroke
-
Model: A transient middle cerebral artery occlusion (MCAO) model of ischemic stroke was utilized in rats.[1]
-
Treatment: this compound or a vehicle was administered 60 minutes after the occlusion of the MCA.[1]
-
Endpoint Measurement: Infarct volumes were assessed 24 hours after MCAO.[1]
Dog Model of Delayed Vasospasm
-
Model: Delayed vasospasm was induced in dogs using a dual hemorrhage model of subarachnoid hemorrhage.[3]
-
Treatment: A single intravenous dose of this compound (1 mg/kg) was administered.[3]
-
Endpoint Measurement: The diameter of the basilar artery was measured to assess the reversal of vasospasm.[3]
Experimental Workflow
Caption: Generalized workflow for preclinical evaluation of this compound's biological activity.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for conditions characterized by cerebral vasoconstriction and ischemia. Its potent and selective inhibition of 20-HETE synthesis translates to robust improvements in cerebral blood flow and a reduction in infarct size in various preclinical models. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for ischemic stroke and related vascular pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target | MDPI [mdpi.com]
Homology of TS-011 to Known Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS-011, identified by the CAS Number 339071-18-0, is a potent and selective small molecule inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. Its primary mechanism of action involves the targeted inhibition of cytochrome P450 (CYP) enzymes belonging to the CYP4A and CYP4F subfamilies, which are responsible for the ω-hydroxylation of arachidonic acid to produce 20-HETE. This lipid mediator is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases, including stroke and hypertension. This technical guide provides an in-depth analysis of this compound, its homology to other known 20-HETE synthesis inhibitors, detailed experimental protocols for its characterization, and a visual representation of its mechanism and related signaling pathways.
Introduction to this compound
This compound, chemically known as N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide, has emerged as a significant pharmacological tool for investigating the roles of 20-HETE in physiological and pathological processes.[1] Its high potency and selectivity for the terminal hydroxylases of arachidonic acid make it a valuable candidate for therapeutic development, particularly in the context of ischemic and hemorrhagic stroke.
Core Data Presentation
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide | [Miyata et al., 2005] |
| CAS Number | 339071-18-0 | |
| Molecular Formula | C11H14ClN3O2 | |
| Molecular Weight | 255.7 g/mol | |
| Primary Target | 20-HETE Synthesis | [Miyata et al., 2005] |
| Mechanism | Inhibition of CYP4A and CYP4F enzymes | [Miyata et al., 2005] |
In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against various human and rat CYP450 isoforms responsible for 20-HETE synthesis has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Enzyme Source/CYP Isoform | IC50 (nM) | Reference |
| Human Renal Microsomes | 8.42 | [Miyata et al., 2005] |
| Rat Renal Microsomes | 9.19 | [Miyata et al., 2005] |
| Human CYP4F2 | 30.4 | [Miyata et al., 2005] |
| Human CYP4F3A | 42.6 | [Miyata et al., 2005] |
| Human CYP4F3B | 43.0 | [Miyata et al., 2005] |
| Human CYP4A11 | 188 | [Miyata et al., 2005] |
This compound demonstrates high selectivity, with IC50 values greater than 60 µM for other CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Homology to Known Compounds
This compound is functionally homologous to other known inhibitors of 20-HETE synthesis. These compounds, while structurally diverse, share the common mechanism of targeting CYP4A and/or CYP4F enzymes.
Structurally and Functionally Homologous Compounds
| Compound Name | Chemical Structure | Key Features | Reference |
| HET0016 | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | Potent and selective inhibitor of 20-HETE synthesis. | [Miyata et al., 2005] |
| DDMS | Dibromo-dodecenyl-methylsulfimide | A mechanistically different inhibitor of 20-HETE synthesis. | |
| Sesamin | (not shown) | A natural lignan from sesame seeds that selectively inhibits CYP4F2. | [Wu et al., 2009] |
Experimental Protocols
In Vitro 20-HETE Synthesis Inhibition Assay
This protocol outlines the methodology to determine the inhibitory effect of compounds on 20-HETE synthesis in microsomal preparations.
Materials:
-
Human or rat renal/liver microsomes
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
2 N HCl (to terminate the reaction)
-
Internal standard (e.g., a deuterated 20-HETE analog)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate microsomal protein (0.1-0.5 mg) with various concentrations of the test compound or vehicle in potassium phosphate buffer at 37°C for 5 minutes.
-
Add arachidonic acid to the mixture.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture for a defined period (e.g., 8-40 minutes) at 37°C.
-
Terminate the reaction by adding 2 N HCl.
-
Add an internal standard.
-
Extract the metabolites using an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Analyze the formation of 20-HETE using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes a common method for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds like this compound.[2][3][4][5]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a blunted tip
-
Laser Doppler flowmeter
-
Heating pad to maintain body temperature
-
Test compound (e.g., this compound) for administration
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer the test compound or vehicle at the desired time points (e.g., before, during, or after occlusion).
-
Monitor the animal for neurological deficits at various time points post-surgery.
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain.
-
Section the brain and stain with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.
In Vivo Subarachnoid Hemorrhage (SAH) Rat Model
This protocol details the endovascular perforation method to induce SAH for studying the efficacy of therapeutic agents.[6][7][8][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Anesthetic
-
Surgical instruments
-
Sharpened nylon monofilament suture
-
Ventilator
-
Physiological monitoring equipment (for blood pressure, heart rate, etc.)
Procedure:
-
Anesthetize and intubate the rat, and maintain physiological parameters within the normal range.
-
Expose the carotid artery bifurcation as described in the MCAO model.
-
Introduce a sharpened nylon monofilament into the ICA via the ECA.
-
Advance the filament until resistance is felt at the level of the anterior cerebral artery/internal carotid artery bifurcation.
-
Perforate the vessel by gently advancing the filament further. Successful perforation is indicated by a sudden drop in blood pressure and an increase in intracranial pressure.
-
Withdraw the filament and close the incisions.
-
Administer the test compound or vehicle as per the study design.
-
Monitor the animals for neurological deficits and mortality.
Mandatory Visualizations
Signaling Pathways
Caption: 20-HETE Signaling Pathway and Points of Inhibition.
Experimental Workflows
Caption: In Vitro 20-HETE Synthesis Inhibition Assay Workflow.
Caption: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model Workflow.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 20-HETE synthesis, demonstrating significant therapeutic potential in preclinical models of cerebrovascular disease. Its clear mechanism of action and functional homology with other 20-HETE synthesis inhibitors provide a solid foundation for further drug development and research into the pathophysiological roles of 20-HETE. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Video: Establishing a Subarachnoid Hemorrhage Rat Model Induced by Autologous Blood Injection - Experiment [app.jove.com]
- 7. Rat SAH Model and Drug Administration [bio-protocol.org]
- 8. A magnetic resonance imaging grading system for subarachnoid hemorrhage severity in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of modified prechiasmatic rat model of subarachnoid hemorrhage | Ou | Folia Morphologica [journals.viamedica.pl]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TS-011 in Cell Culture
Introduction
These application notes provide detailed experimental protocols for the in vitro evaluation of TS-011, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinase (TRK) receptors. The information presented is intended for researchers, scientists, and drug development professionals working in the field of oncology. The protocols outlined below are standard methodologies for characterizing the cellular effects of kinase inhibitors.
Note on Compound Identity: Publicly available information primarily refers to TSR-011 (belizatinib) , a dual ALK/TRK inhibitor studied in clinical trials for advanced solid tumors and lymphomas[1][2]. It is presumed that "this compound" refers to this compound. The protocols and data presented are representative for the in vitro characterization of such a kinase inhibitor.
Mechanism of Action
This compound is a small molecule inhibitor that targets the tyrosine kinase activity of ALK and TRK receptors.[1][2] In certain cancers, such as non-small-cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion proteins involving the ALK gene, resulting in a constitutively active kinase that drives tumor growth.[2] Similarly, TRK fusions are oncogenic drivers in a variety of tumor types. By blocking the ATP binding site of these kinases, this compound inhibits their downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells harboring these genetic alterations.
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of ALK/TRK and the inhibitory effect of this compound.
Caption: ALK/TRK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H3122 for NSCLC)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Data Presentation:
| Concentration of this compound (nM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.12 ± 0.06 | 89.6% |
| 10 | 0.88 ± 0.05 | 70.4% |
| 50 | 0.63 ± 0.04 | 50.4% |
| 100 | 0.45 ± 0.03 | 36.0% |
| 500 | 0.15 ± 0.02 | 12.0% |
| 1000 | 0.08 ± 0.01 | 6.4% |
Note: The data above is representative. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated from this data.
Western Blot Analysis of ALK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of ALK, a direct indicator of its inhibitory activity.
Materials:
-
ALK-positive cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and add chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Data Presentation:
| Treatment | p-ALK (Relative Density) | Total ALK (Relative Density) | GAPDH (Relative Density) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.65 | 0.98 | 1.02 |
| This compound (50 nM) | 0.21 | 1.01 | 0.99 |
| This compound (100 nM) | 0.05 | 0.99 | 1.01 |
Note: Data represents densitometry analysis of western blot bands, normalized to the vehicle control.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for TS-011 in a Mouse Model
Initial Investigation Yields No Publicly Available Data on "TS-011"
A comprehensive search of publicly available scientific literature and databases has yielded no specific information for a compound designated "this compound." This suggests that "this compound" may be an internal development code for a compound that has not yet been publicly disclosed, a novel agent with limited published research, or a potential misidentification.
Without specific details regarding the molecular target, mechanism of action, and therapeutic area of this compound, it is not feasible to provide detailed and accurate application notes and protocols for its use in a mouse model. The design of preclinical studies, including the choice of mouse model, dosage, administration route, and relevant endpoints, is entirely dependent on the pharmacological properties of the compound .
To proceed with generating the requested detailed documentation, the following information about this compound is essential:
-
Compound Class and Target: What is the general class of the molecule (e.g., small molecule, antibody, oligonucleotide)? What is its specific molecular target or pathway?
-
Therapeutic Indication: What disease or condition is this compound intended to treat? This will determine the most appropriate mouse models (e.g., xenograft models for cancer, transgenic models for neurodegenerative diseases).
-
Known Pharmacokinetics and Pharmacodynamics: Is there any preliminary data on how the drug is absorbed, distributed, metabolized, and excreted in animals? Are there any initial findings on its biological effects?
Once this foundational information is available, it will be possible to construct a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a mouse model, complete with data presentation, detailed experimental protocols, and the requested visualizations.
Application Notes and Protocols for In Vivo Studies of Investigational Compound "TS-011"
Introduction
The designation "TS-011" is not uniquely assigned to a single therapeutic agent in publicly available scientific literature. Instead, this identifier appears to be a component of the nomenclature for several distinct investigational compounds, each with a unique mechanism of action and therapeutic target. This document aims to provide an overview of the most prominently cited "011" compounds in recent preclinical and clinical research, highlighting the necessity for researchers to specify the exact compound of interest (e.g., MYTX-011, LEU011, CR011-vcMMAE, OGX-011, FT011) when designing in vivo studies. Without this specificity, providing a detailed and accurate dosage and protocol guide is not feasible.
Below is a summary of different investigational agents designated with "011" to illustrate their distinct natures.
MYTX-011: A cMET-Targeting Antibody-Drug Conjugate
MYTX-011 is an antibody-drug conjugate (ADC) that targets the cMET receptor, a proto-oncogene whose activity is upregulated in a variety of cancers, including non-small cell lung cancer (NSCLC)[1][2].
Mechanism of Action: MYTX-011 consists of a novel, pH-dependent anti-cMET antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a vcMMAE linker-payload system[1]. The pH-dependent antibody is engineered for enhanced internalization and payload delivery to tumor cells expressing a range of cMET levels[2]. Upon binding to the cMET receptor on tumor cells, MYTX-011 is internalized, and the MMAE payload is released, leading to cell cycle arrest and apoptosis.
Preclinical In Vivo Studies: In preclinical xenograft models of NSCLC with high or moderate c-Met expression, MYTX-011 has demonstrated potent anti-tumor activity and greater efficacy compared to other cMET ADCs[1][2]. It has shown efficacy in models with various mutations, including MET exon 14 skipping, KRAS, and EGFR mutations[2].
Signaling Pathway The signaling pathway targeted by MYTX-011 is the cMET signaling cascade, which is crucial for tumor cell proliferation, survival, and invasion.
Caption: Mechanism of action for the cMET-targeting ADC MYTX-011.
CR011-vcMMAE (Glembatumumab Vedotin): A GPNMB-Targeting Antibody-Drug Conjugate
CR011-vcMMAE (also known as CDX-011) is an ADC composed of a fully human monoclonal antibody targeting glycoprotein NMB (GPNMB) linked to the cytotoxic agent MMAE[3][4]. GPNMB is overexpressed in several cancers, including melanoma and breast cancer[4].
Clinical Studies Dosage: While specific preclinical animal dosages are not detailed in the provided abstracts, Phase I clinical trials in patients with advanced melanoma have explored various intravenous dosing regimens[3][4]:
-
Every 3 weeks, with doses ranging from 0.03 mg/kg up to 1.34 mg/kg[4].
-
Weekly schedules of 0.75 mg/kg and 1.0 mg/kg[3].
-
A schedule of two weeks on, one week off, at 1.25 mg/kg and 1.5 mg/kg[3].
Pharmacokinetics: The terminal half-life of CR011-vcMMAE in human patients was found to be relatively short, around 40 hours[3].
LEU011: A Lateral CAR-T Cell Therapy
LEU011 is a Chimeric Antigen Receptor (CAR)-T cell therapy that targets NKG2D stress ligands, which are overexpressed on a wide range of human tumor cells[5].
Mechanism of Action: LEU011 is engineered to co-express the chemokine receptor CXCR2, which enhances the trafficking and infiltration of the CAR-T cells into the tumor microenvironment[5]. This dual mechanism aims to overcome some of the limitations of CAR-T therapies for solid tumors.
Clinical Studies: LEU011 is currently being evaluated in the Phase I/IIa AERIAL trial for patients with relapsed/refractory solid tumors. Preliminary data have shown that the therapy is generally well-tolerated, and disease control has been observed even at the lowest dose level, though specific dosage details are not yet published[5].
General Protocol for In Vivo ADC Studies
While a specific protocol for "this compound" cannot be provided, a general workflow for an in vivo study of an antibody-drug conjugate like MYTX-011 or CR011-vcMMAE in a tumor xenograft model is outlined below.
Caption: A generalized experimental workflow for in vivo ADC efficacy studies.
Experimental Protocol Considerations:
-
Animal Model: The choice of animal model is critical. For xenograft studies, immunodeficient mice (e.g., NOD-SCID or nude mice) are commonly used. The tumor cell line implanted should have documented expression of the target antigen (e.g., cMET or GPNMB).
-
Dose Range Finding: A pilot study is essential to determine the maximum tolerated dose (MTD) and to establish a dose range for efficacy studies. This typically involves administering escalating doses of the compound and monitoring for signs of toxicity, such as weight loss or changes in behavior.
-
Administration Route: The route of administration should be chosen based on the compound's properties and intended clinical use. For ADCs, intravenous (IV) or intraperitoneal (IP) injections are common[6].
-
Dosing Schedule: The frequency of administration will depend on the pharmacokinetic properties of the compound, such as its half-life[3]. Dosing can range from a single dose to multiple doses administered over several weeks.
-
Endpoint Measurement: The primary endpoint in efficacy studies is typically tumor growth inhibition or regression, measured by caliper measurements of tumor volume over time. Secondary endpoints can include survival analysis, biomarker analysis in tumor tissue (e.g., immunohistochemistry for target engagement), and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Conclusion
The term "this compound" is ambiguous and refers to multiple distinct investigational drugs. Researchers and drug development professionals must use the specific name of the compound to access relevant data for planning in vivo studies. This document provides an overview of several "011" compounds and a generalized protocol to guide the design of such experiments. For detailed, compound-specific dosage and protocol information, it is imperative to consult the specific preclinical and clinical data associated with the exact molecule of interest.
References
Application Note: Western Blot Protocol for Monitoring TS-011 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS-011 (also known as TSR-011) is a potent, orally available small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members (TrkA, TrkB, and TrkC).[1][2][3] Dysregulation of these receptor tyrosine kinases through mutations, amplifications, or rearrangements is a known driver in various cancers.[2][4] this compound binds to the kinase domain of ALK and TRK, inhibiting their autophosphorylation and downstream signaling pathways, which can ultimately impede tumor cell growth.[1][5] This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound by monitoring the phosphorylation status of ALK and TRK in treated cells.
Signaling Pathways
Both ALK and TRK are receptor tyrosine kinases that, upon ligand binding or oncogenic fusion, dimerize and autophosphorylate specific tyrosine residues. This activation initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2] this compound is designed to block this initial activation step.
Experimental Workflow
The general workflow for assessing this compound activity involves treating cancer cells expressing ALK or TRK with the compound, preparing cell lysates, separating proteins by gel electrophoresis, transferring them to a membrane, and finally probing with specific antibodies to detect the total and phosphorylated forms of the target proteins.
Data Presentation
The following table represents hypothetical data demonstrating the expected outcome of a Western blot experiment designed to measure the inhibitory effect of this compound on ALK and TRK phosphorylation. In this illustrative example, a cancer cell line expressing both ALK and TRK was treated with increasing concentrations of this compound for 24 hours. Densitometry was used to quantify the band intensities of phosphorylated and total ALK and TRK, with β-actin serving as a loading control. The results are presented as the ratio of phosphorylated protein to total protein, normalized to the untreated control.
| This compound Conc. (nM) | p-ALK / Total ALK (Normalized Ratio) | p-TRK / Total TRK (Normalized Ratio) |
| 0 (Control) | 1.00 | 1.00 |
| 1 | 0.65 | 0.75 |
| 10 | 0.25 | 0.35 |
| 100 | 0.05 | 0.10 |
| 1000 | < 0.01 | 0.02 |
Note: This data is for illustrative purposes only and represents the expected trend of potent inhibition of ALK and TRK phosphorylation by this compound. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Experimental Protocols
A. Cell Culture and Treatment
-
Culture a suitable cancer cell line known to express ALK or TRK (e.g., Karpas-299 for ALK, SY5Y for TRK) in the recommended medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 2, 6, 12, 24 hours). Include a DMSO-only vehicle control.
B. Preparation of Cell Lysates
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Also, load a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated and total forms of your target proteins.
-
Recommended Primary Antibodies:
-
Rabbit anti-p-ALK (Tyr1604)
-
Mouse anti-ALK
-
Rabbit anti-p-TRK (pan)
-
Rabbit anti-TRK (pan)
-
Mouse anti-β-actin (loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands. For loading consistency, normalize these values to the loading control (e.g., β-actin).
Conclusion
This application note provides a comprehensive framework for utilizing Western blotting as a robust method to evaluate the inhibitory activity of this compound on its target kinases, ALK and TRK. By following this detailed protocol, researchers can effectively monitor the dose- and time-dependent effects of this compound on the phosphorylation status of these key oncoproteins, providing valuable insights into its mechanism of action and efficacy in relevant cancer cell models.
References
- 1. Facebook [cancer.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK/TRK Inhibitor TSR-011 | Semantic Scholar [semanticscholar.org]
Unraveling the Potential of TS-011 in High-Throughput Screening: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid assessment of vast compound libraries to identify novel therapeutic candidates. The emergence of promising new chemical entities necessitates the development of robust and reliable screening assays. This document provides a comprehensive overview and detailed protocols for the application of TS-011, a novel compound with significant potential in modulating key cellular signaling pathways, within HTS campaigns.
The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design, execute, and interpret HTS assays involving this compound. While the precise mechanism of action for a specific "this compound" is not universally defined in the public domain, this document will focus on a generalized approach that can be adapted based on the specific biological target and signaling pathway of interest. For the purpose of illustration, we will consider a hypothetical scenario where this compound is an inhibitor of a critical kinase involved in a cancer-related signaling cascade.
Mechanism of Action and Signaling Pathway
Before delving into screening protocols, it is crucial to understand the molecular context in which this compound operates. Kinases are pivotal enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many diseases, most notably cancer. This compound is postulated to exert its effects by competitively binding to the ATP-binding pocket of its target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on a target kinase.
High-Throughput Screening Applications
The amenability of this compound to HTS is predicated on the availability of assays that can robustly measure the activity of its target. Common HTS assay formats for kinase inhibitors include biochemical assays that measure enzyme activity directly and cell-based assays that assess the downstream consequences of target inhibition.
Data Presentation: Quantitative Assay Performance
The following table summarizes typical quantitative data expected from HTS assays designed to evaluate inhibitors like this compound. These parameters are critical for assessing the quality and reliability of the screening data.
| Parameter | Description | Typical Value Range |
| IC50 | The concentration of an inhibitor at which 50% of the target enzyme's activity is inhibited. | nM to µM range |
| Z'-factor | A statistical parameter that quantifies the separation between the high and low controls in an assay. | > 0.5 |
| Signal-to-Background | The ratio of the signal from the uninhibited control to the signal from the background (no enzyme) control. | > 3 |
| Signal-to-Noise | The ratio of the mean signal to the standard deviation of the signal. | > 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific target, cell lines, and available instrumentation.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.
Experimental Workflow:
Caption: Workflow for a typical biochemical TR-FRET based HTS assay.
Methodology:
-
Plate Preparation: Dispense 2 µL of this compound in a dose-response concentration range into a 384-well low-volume assay plate. Include appropriate controls (e.g., DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Reagent Addition: Add 4 µL of a solution containing the target kinase and a biotinylated peptide substrate in kinase assay buffer.
-
Reaction Initiation: Add 4 µL of ATP solution to initiate the kinase reaction. The final concentration of ATP should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This protocol outlines a luminescent cell viability assay to assess the anti-proliferative effects of this compound on a cancer cell line known to be dependent on the target kinase.
Experimental Workflow:
Application of TS-011 in Cancer Research: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TS-011, also known as TSR-011, is a potent, orally available, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1][2] Aberrant activation of ALK and TRK kinases are well-established oncogenic drivers in a variety of human cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and others.[2][3] this compound disrupts the downstream signaling pathways mediated by ALK and TRK, thereby inhibiting tumor cell proliferation and survival.[1][4] Preclinical studies have demonstrated the efficacy of this compound in overcoming resistance to first-generation ALK inhibitors, such as crizotinib.[5] Although the clinical development of this compound was discontinued due to the competitive landscape, its potent biochemical and cellular activity makes it a valuable tool for preclinical cancer research.[6]
These application notes provide an overview of the preclinical data for this compound, detailed protocols for key in vitro experiments, and a summary of its mechanism of action through relevant signaling pathways.
Data Presentation
Table 1: In Vitro Kinase and Cell-Based Assay Data for this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Notes |
| ALK | Kinase Assay | < 3 | - | Potent inhibition of ALK enzymatic activity. |
| TRKA | Kinase Assay | < 3 | - | Potent inhibition of TRKA enzymatic activity. |
| TRKB | Kinase Assay | < 3 | - | Potent inhibition of TRKB enzymatic activity. |
| TRKC | Kinase Assay | < 3 | - | Potent inhibition of TRKC enzymatic activity. |
| ALK (L1196M) | Cellular Assay | - | - | ~200-fold more potent than crizotinib against this gatekeeper mutation.[5] |
| EML4-ALK | Cellular Assay | - | NSCLC cells | Inhibition of oncogenic EML4-ALK dependent tumor growth. |
| TPM3-TRKA | Cellular Assay | - | - | Inhibition of oncogenic TPM3-TRKA dependent tumor growth. |
IC50 values are approximate and may vary depending on the specific assay conditions.
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of ALK and TRK receptor tyrosine kinases. This blockade disrupts multiple downstream signaling cascades crucial for cancer cell growth, proliferation, and survival.
ALK Signaling Pathway
Oncogenic ALK fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways collectively promote cell cycle progression, inhibit apoptosis, and enhance cell survival. This compound directly binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream effectors.[4]
Caption: ALK signaling pathway and the inhibitory action of this compound.
TRK Signaling Pathway
Similarly, gene fusions involving TRK family members (NTRK1, NTRK2, NTRK3) result in the formation of constitutively active TRK fusion proteins. These oncogenic proteins activate downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for neuronal development and survival, but when dysregulated, drive cancer progression. This compound inhibits the kinase activity of TRKA, TRKB, and TRKC, thereby blocking these pro-survival signals.[3]
Caption: TRK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of ALK/TRK inhibitors like this compound.
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against purified ALK or TRK kinase domains.
Objective: To determine the IC50 of this compound for ALK and TRK kinases.
Materials:
-
Purified recombinant ALK or TRK kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the purified ALK or TRK kinase in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate in kinase buffer. The final concentrations of ATP and substrate should be at or near their respective Km values.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro kinase assay.
Cellular Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of ALK or TRK and their downstream targets in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation status of ALK/TRK and downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
Cancer cell line with known ALK or TRK fusion (e.g., H3122 for EML4-ALK)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ALK/TRK, total ALK/TRK, phospho-AKT, total AKT, phospho-ERK, and total ERK
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blot reagents and equipment
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) system or a fluorescence imager.
-
Strip the membrane and re-probe with antibodies against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the relative inhibition of phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Intracellular Signaling Pathways with TS-011 Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TS-011 is a potent and selective kinase inhibitor targeting the hypothetical "Signal Transduction Kinase X" (STK-X), a key component of the "Cell Proliferation and Survival Pathway" (CPSP). Aberrant activation of the CPSP is implicated in various malignancies. This application note provides a detailed protocol for the analysis of this compound's effect on the phosphorylation of a downstream target, "Phospho-Protein Y" (p-PY), in tumor cell lines using multiparameter flow cytometry.[1][2]
Flow cytometry is a powerful technique for the analysis of intracellular signaling events at the single-cell level.[1][2][3] By using phospho-specific antibodies, researchers can quantify the phosphorylation status of key signaling proteins, providing insights into the mechanism of action of kinase inhibitors like this compound.[2][3] This protocol outlines the steps for cell stimulation, fixation, permeabilization, and staining for the analysis of p-PY in response to this compound treatment.
Signaling Pathway
The CPSP pathway is initiated by growth factor binding to a receptor tyrosine kinase, leading to the activation of STK-X. Activated STK-X then phosphorylates and activates Protein Y, which in turn promotes cell proliferation and survival. This compound is designed to inhibit the kinase activity of STK-X, thereby blocking the phosphorylation of Protein Y and inhibiting downstream signaling.
Caption: The hypothetical CPSP signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effect of this compound on p-PY levels using flow cytometry.
Caption: General workflow for phospho-flow cytometry analysis.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Tumor Cell Line (e.g., HT-29) | ATCC | HTB-38 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | In-house/Custom Synthesis | N/A |
| Recombinant Human Growth Factor | R&D Systems | 236-EG |
| Fixation Buffer | BioLegend | 420801 |
| Permeabilization Wash Buffer | BioLegend | 421002 |
| Anti-p-PY (pT202/pY204) Antibody, Alexa Fluor 647 | Cell Signaling Technology | 4370 |
| Anti-CD44-FITC | BioLegend | 103006 |
| 1X Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
Experimental Protocol
This protocol is optimized for a 96-well plate format.
1. Cell Culture and Plating
1.1. Culture HT-29 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2. 1.2. Harvest cells and seed 2 x 10^5 cells per well in a 96-well U-bottom plate.
2. This compound Treatment
2.1. Prepare a serial dilution of this compound in serum-free RPMI-1640 medium. 2.2. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). 2.3. Incubate for 2 hours at 37°C.
3. Stimulation
3.1. Prepare a solution of recombinant human growth factor at 100 ng/mL in serum-free RPMI-1640. 3.2. Add 10 µL of the growth factor solution to each well (final concentration 10 ng/mL). For the unstimulated control, add 10 µL of serum-free medium. 3.3. Incubate for 15 minutes at 37°C.
4. Fixation
4.1. Immediately after stimulation, add 100 µL of pre-warmed Fixation Buffer to each well. 4.2. Incubate for 10 minutes at 37°C. 4.3. Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
5. Permeabilization
5.1. Resuspend the cell pellets in 100 µL of ice-cold Permeabilization Wash Buffer. 5.2. Incubate on ice for 30 minutes. 5.3. Wash the cells twice with 200 µL of PBS containing 1% BSA (Staining Buffer).
6. Antibody Staining
6.1. Prepare a cocktail of Anti-p-PY-Alexa Fluor 647 and Anti-CD44-FITC antibodies in Staining Buffer at the manufacturer's recommended dilutions. 6.2. Resuspend the cell pellets in 50 µL of the antibody cocktail. 6.3. Incubate for 60 minutes at room temperature, protected from light. 6.4. Wash the cells twice with 200 µL of Staining Buffer. 6.5. Resuspend the cells in 200 µL of Staining Buffer for flow cytometry analysis.
7. Flow Cytometry Acquisition and Analysis
7.1. Acquire samples on a flow cytometer equipped with blue (488 nm) and red (633 nm) lasers. 7.2. Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters. 7.3. Analyze the median fluorescence intensity (MFI) of Alexa Fluor 647 in the FITC-positive (CD44+) population to determine the levels of p-PY.
Data Presentation
The following table shows representative data of the effect of this compound on p-PY levels in HT-29 cells.
| This compound Concentration (nM) | p-PY MFI (Alexa Fluor 647) | % Inhibition of p-PY |
| 0 (Unstimulated) | 150 | N/A |
| 0 (Stimulated) | 2500 | 0% |
| 1 | 2000 | 20% |
| 10 | 1250 | 50% |
| 100 | 500 | 80% |
| 1000 | 200 | 92% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low p-PY signal | Inefficient stimulation | Optimize stimulation time and growth factor concentration. |
| Inactive growth factor | Use a fresh aliquot of growth factor. | |
| Incorrect antibody dilution | Titrate the antibody to determine the optimal concentration. | |
| High background staining | Insufficient washing | Increase the number of wash steps. |
| Non-specific antibody binding | Add a blocking step with Fc block before antibody staining. | |
| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |
| Cell loss | Excessive centrifugation speed | Optimize centrifugation speed and time. |
| Harsh vortexing | Gently resuspend cell pellets by pipetting. |
Conclusion
This application note provides a comprehensive protocol for the analysis of the kinase inhibitor this compound using phospho-flow cytometry. The described method allows for the quantitative assessment of the inhibition of STK-X activity by measuring the phosphorylation of its downstream target, Protein Y, at the single-cell level. This assay can be adapted to evaluate other kinase inhibitors and signaling pathways, making it a valuable tool in drug discovery and development.
References
Application Notes and Protocols for Preclinical Animal Studies with TS-011 (MYTX-011)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the preparation and use of TS-011 (MYTX-011) in preclinical animal studies. This compound is an investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises a monoclonal antibody targeting the c-mesenchymal-epithelial transition (c-MET) receptor, a valine-citrulline (vc) linker, and the cytotoxic payload monomethyl auristatin E (MMAE).[1] The protocols outlined below are intended to serve as a guide for researchers and professionals in the field of drug development to ensure consistent and reproducible results in in vivo efficacy and toxicology studies.
Mechanism of Action
This compound (MYTX-011) exerts its anti-tumor activity through a multi-step process that leverages the specificity of its antibody component and the potent cytotoxicity of its payload. The antibody component of this compound is engineered for pH-dependent binding to the c-MET receptor, which is often overexpressed in various solid tumors.[1][2][3] This pH sensitivity enhances the internalization of the ADC into tumor cells.[1][3][4]
Upon binding to the c-MET receptor on the surface of a cancer cell, the entire ADC-receptor complex is internalized via endocytosis.[5] Inside the cell, the complex is trafficked to the lysosome, an acidic cellular compartment. The low pH environment of the lysosome, along with the presence of proteases like cathepsin B, facilitates the cleavage of the valine-citrulline linker.[5][6] This cleavage releases the MMAE payload into the cytoplasm of the cancer cell.[5]
MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[7][8] By disrupting microtubule dynamics, MMAE leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death, of the cancer cell.[7]
c-MET Signaling Pathway
The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[9][10] These pathways include the RAS/MAPK cascade and the PI3K/AKT pathway.[10] In many cancers, aberrant activation of the c-MET pathway contributes to tumor growth and metastasis.[9][10][11] By targeting c-MET, this compound not only delivers a cytotoxic payload but may also interfere with these pro-tumorigenic signaling cascades.
Diagram of the c-MET signaling pathway and the mechanism of action of this compound (MYTX-011).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (MYTX-011) relevant to its preparation and use in preclinical animal studies.
Table 1: Formulation and Reconstitution Parameters
| Parameter | Value/Range | Unit | Notes |
| Formulation | Lyophilized Powder | - | Supplied as a sterile, white to off-white lyophilized cake. |
| Reconstitution Vehicle | Sterile Water for Injection (WFI) | - | Use of other vehicles should be validated. |
| Reconstituted Concentration | 10 | mg/mL | Recommended for stock solution. |
| Dilution Vehicle | Phosphate-Buffered Saline (PBS), pH 7.4 | - | For preparation of final dosing solutions. |
| Final Dosing Concentration | 0.1 - 1.0 | mg/mL | Dependent on the required dose and injection volume. |
| Storage (Lyophilized) | -20 to -80 | °C | Protect from light. |
| Storage (Reconstituted) | 2 to 8 | °C | Use within 24 hours. Do not freeze. |
Table 2: Preclinical Efficacy and Toxicology Data
| Parameter | Value/Range | Animal Model | Study Type |
| Efficacious Dose Range | 1 - 5 | mg/kg | Mouse Xenograft (NSCLC) |
| Dosing Schedule | Once, intravenously (IV) | Mouse | Efficacy |
| Maximum Tolerated Dose (MTD) | >10 | mg/kg | Cynomolgus Monkey |
| Key Toxicities | Neutropenia, mild bone marrow toxicity | Cynomolgus Monkey | Toxicology |
| Drug-to-Antibody Ratio (DAR) | ~2 | - | Quality Control |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound (MYTX-011)
Objective: To reconstitute the lyophilized this compound to a stock solution of 10 mg/mL.
Materials:
-
Vial of lyophilized this compound (MYTX-011)
-
Sterile Water for Injection (WFI)
-
Sterile, non-pyrogenic syringes and needles
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial at 1,000 x g for 1 minute to ensure the powder is at the bottom.
-
Using a sterile syringe, slowly add the required volume of Sterile WFI to the vial to achieve a final concentration of 10 mg/mL. Direct the stream of water against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking.
-
Allow the vial to stand at room temperature for 10-15 minutes, with occasional gentle swirling, until the powder is completely dissolved.
-
The reconstituted solution should be clear to slightly opalescent and colorless to light yellow. Visually inspect for any particulate matter.
-
Store the reconstituted solution at 2-8°C and use within 24 hours.
Protocol 2: Preparation of Dosing Solution for Intravenous Administration
Objective: To prepare the final dosing solution of this compound (MYTX-011) for intravenous injection in mice.
Materials:
-
Reconstituted this compound (10 mg/mL stock solution)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, non-pyrogenic syringes and needles
-
Sterile tubes for dilution
-
Calibrated pipette and sterile tips
Procedure:
-
Calculate the required volume of the 10 mg/mL stock solution based on the desired final concentration and volume.
-
In a sterile tube, add the calculated volume of sterile PBS.
-
Slowly add the calculated volume of the this compound stock solution to the PBS.
-
Gently mix the solution by inverting the tube several times. Do not vortex.
-
The final dosing solution should be administered to the animals immediately after preparation.
Protocol 3: Quality Control of Prepared Dosing Solution
Objective: To ensure the quality and integrity of the prepared this compound (MYTX-011) dosing solution.
Materials:
-
Prepared this compound dosing solution
-
UV-Vis Spectrophotometer
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
pH meter
Procedure:
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or aggregation. The solution should be clear and free of visible particles.
-
Concentration Verification: Measure the absorbance of the solution at 280 nm using a UV-Vis spectrophotometer to confirm the protein concentration.
-
Aggregation Analysis: Analyze the solution using SEC-HPLC to determine the percentage of monomer and high molecular weight species (aggregates).
-
pH Measurement: Confirm that the pH of the final dosing solution is within the acceptable range (typically 7.2 - 7.6).
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and administration of this compound (MYTX-011) in a typical preclinical animal study.
References
- 1. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 2. mycenax.com [mycenax.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gog.org [gog.org]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agrisera.com [agrisera.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Immunohistochemistry (IHC) Staining with TS-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS-011 is a research-use antibody designed for the specific detection of its target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Immunohistochemistry (IHC) is a powerful technique that utilizes antibodies to visualize the localization and expression of specific antigens within the context of tissue architecture.[1][2][3] This document provides a detailed protocol for the use of this compound in IHC applications, as well as information on the relevant signaling pathways and best practices for successful staining. High-quality, specific antibodies are crucial for reliable and reproducible IHC results, which are pivotal in both basic research and clinical diagnostics to understand the pathophysiology of various diseases, including cancer.[3]
Target and Clinical Relevance
While the specific target of "this compound" is not publicly documented, for the purpose of these application notes, we will consider its hypothetical target to be a key protein in a cancer-related signaling pathway, such as the cMET receptor tyrosine kinase. The cMET pathway is frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC), and its upregulation can be a mechanism of resistance to targeted therapies like EGFR inhibitors.[4][5] Therefore, the ability to detect cMET expression in tumor tissues via IHC is critical for patient stratification and the development of targeted therapies.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway that could be investigated using an antibody like this compound, for instance, targeting the cMET receptor. Upon binding its ligand, Hepatocyte Growth Factor (HGF), the cMET receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which in turn regulate cell proliferation, survival, and motility.
Caption: Simplified cMET signaling pathway.
Quantitative Data Summary
The optimal conditions for IHC staining must be determined by the end-user. The following table provides a summary of recommended starting concentrations and incubation times for this compound. These are general guidelines and may require optimization for specific tissues and experimental setups.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1:100 - 1:500 dilution | The optimal dilution should be determined by titration to achieve the best signal-to-noise ratio. |
| Incubation Time | 1-2 hours at room temp. or overnight at 4°C | Longer incubations at lower temperatures can sometimes increase specificity and reduce background. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) in Citrate Buffer (pH 6.0) for 10-20 min at 95-100°C | The necessity and method of antigen retrieval are dependent on the tissue fixation and the specific epitope recognized by the antibody.[6][7] Some antibodies may require enzymatic digestion.[8] |
| Blocking Solution | 10% Normal Goat Serum | Blocking with serum from the same species as the secondary antibody is recommended to prevent non-specific binding.[9] |
| Detection System | HRP-polymer-based system | Polymer-based detection systems are generally more sensitive than biotin-based systems and can help avoid background staining from endogenous biotin.[9] |
| Substrate | DAB (3,3'-Diaminobenzidine) | Develop for 5-10 minutes or until the desired staining intensity is reached.[8] Be cautious as DAB is a potential carcinogen.[6] |
| Counterstain | Hematoxylin | Counterstain for 1-3 minutes to visualize cell nuclei.[6][8] |
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry with this compound on formalin-fixed, paraffin-embedded tissue sections.
I. Tissue Preparation and Deparaffinization
-
Sectioning: Cut paraffin-embedded tissue blocks into 5-8 µm sections using a microtome and mount them on positively charged glass slides.[6]
-
Drying: Dry the slides overnight at room temperature or for 1 hour at 60°C.[6]
-
Deparaffinization: Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.[6]
-
Rehydration: Rehydrate the sections by sequential immersion in:
-
Washing: Rinse with distilled water.
II. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended. The chemical crosslinks formed during fixation can mask antigenic sites, and antigen retrieval helps to unmask these epitopes.[9]
-
Buffer: Immerse slides in a staining container filled with 10 mM Sodium Citrate buffer (pH 6.0).[6]
-
Heating: Heat the container at 95-100°C for 10-20 minutes. The optimal time should be determined by the user.[6]
-
Cooling: Remove the container from the heat source and allow it to cool at room temperature for at least 20 minutes.[6]
-
Washing: Rinse the slides with Phosphate Buffered Saline (PBS) two times for 5 minutes each.[6]
III. Immunohistochemical Staining
-
Endogenous Peroxidase Blocking: To prevent non-specific staining from endogenous peroxidases, incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.[6][10] This step is crucial when using a horseradish peroxidase (HRP)-conjugated detection system.
-
Washing: Rinse with PBS two times for 5 minutes each.[6]
-
Blocking: Apply a blocking buffer (e.g., 10% normal goat serum in PBS) and incubate for at least 60 minutes in a humidified chamber to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking buffer and apply the this compound primary antibody diluted in antibody diluent to the sections. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Rinse with PBS two times for 5 minutes each.[6]
-
Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) and incubate for 30 minutes at room temperature.[8]
-
Washing: Rinse with PBS two times for 5 minutes each.[6]
-
Signal Detection: Apply the DAB substrate solution and incubate for 5-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.[8]
-
Termination: Stop the reaction by rinsing gently with distilled water.
IV. Counterstaining and Mounting
-
Counterstaining: Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[6]
-
Rinsing: Rinse the slides in running tap water for 10 minutes.[6]
-
Dehydration: Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol) for 5 minutes each.[6]
-
Clearing: Clear the slides in xylene (or a substitute) three times for 5 minutes each.[6]
-
Mounting: Apply a drop of permanent mounting medium and place a coverslip over the tissue section.
-
Visualization: Observe the staining under a microscope.
Experimental Workflow Diagram
The following diagram outlines the major steps in the immunohistochemistry workflow.
Caption: General immunohistochemistry workflow.
Assay Validation and Quality Control
For reliable and reproducible results, it is essential to perform analytical validation of IHC assays before their use in clinical or research settings.[11][12]
-
Positive and Negative Controls: Always include known positive and negative tissue controls in each experiment to ensure the validity of the staining.
-
Antibody Specificity: The specificity of the antibody should be confirmed through methods such as Western blotting, or by using knockout/knockdown cell lines or tissues where the target protein is absent.
-
Reproducibility: The assay should demonstrate high reproducibility between different runs and by different operators.
The validation of IHC assays, particularly those for predictive biomarkers, should follow established guidelines, which may require testing a minimum number of positive and negative cases to ensure accuracy and reliability.[13][14]
Disclaimer
This protocol provides general guidelines. Researchers should optimize the procedure for their specific applications and samples. For research use only. Not for use in diagnostic procedures.
References
- 1. genscript.com [genscript.com]
- 2. Immunohistochemistry-IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. IHC antibody solutions | Abcam [abcam.com]
- 4. ascopubs.org [ascopubs.org]
- 5. dovepress.com [dovepress.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ptglab.com [ptglab.com]
- 9. Reagents for Reliable Immunohistochemistry (IHC) Results | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. cap.objects.frb.io [cap.objects.frb.io]
- 12. Analytic Validation of Immunohistochemical Assays: A Comparison of Laboratory Practices Before and After Introduction of an Evidence-Based Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.cap.org [documents.cap.org]
- 14. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TS-011 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the experimental compound TS-011. The following information is designed to help you troubleshoot and resolve issues related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the recommended starting solvents?
A1: this compound is known to have poor solubility in aqueous solutions. It is recommended to first create a concentrated stock solution in an organic solvent. Based on preliminary internal data and the chemical structure of similar compounds, suitable organic solvents to try are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. After dissolving this compound in the organic solvent, you can then dilute it into your aqueous buffer to the final desired concentration. Be aware that the final concentration of the organic solvent should be kept low (typically <1%) to avoid off-target effects in biological assays.
Q2: What is the maximum recommended concentration of this compound in a final aqueous solution containing a co-solvent?
A2: The maximum achievable concentration in an aqueous buffer will depend on the specific buffer composition and the percentage of the organic co-solvent. As a general guideline, if you prepare a 10 mM stock solution in 100% DMSO, you can often dilute this 1:1000 in your aqueous buffer to achieve a final concentration of 10 µM with 0.1% DMSO. Exceeding this may lead to precipitation. We recommend performing a solubility test to determine the practical working concentration for your specific experimental conditions.
Q3: I observed precipitation of this compound after diluting my DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be above the solubility limit of this compound in that specific buffer.
-
Increase the co-solvent concentration: If your experimental system allows, you can try slightly increasing the final percentage of DMSO (e.g., to 0.5% or 1%), but be mindful of potential solvent effects on your cells or proteins.
-
Use a different co-solvent: Some compounds are more soluble in DMF or ethanol.
-
Adjust the pH of the buffer: The solubility of a compound can be pH-dependent if it has ionizable groups.[1][2]
-
Use surfactants or cyclodextrins: These can help to increase the solubility of poorly soluble compounds.[3]
Q4: Can I use sonication or vortexing to help dissolve this compound?
A4: Yes, vortexing is recommended for initial mixing. Sonication can also be used to break up aggregates and enhance dissolution. However, be cautious with sonication as it can generate heat, which might degrade sensitive compounds. A brief sonication in a water bath is generally safe. These methods primarily increase the rate of dissolution but may not increase the equilibrium solubility.[4]
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing this compound
If you are experiencing insolubility with this compound, follow this workflow to systematically address the issue.
Caption: Workflow for dissolving and troubleshooting this compound insolubility.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in common solvents based on internal testing. This data should be used as a starting point for your own experiments.
| Solvent | Max. Solubility (approx.) | Notes |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL | An alternative to DMSO.[5] |
| Ethanol (100%) | ~5 mg/mL | May be suitable for some applications, but lower solubility. |
| Aqueous Buffers | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µg/mL | Essentially insoluble. |
| PBS with 0.5% DMSO | ~10 µg/mL | Solubility is significantly improved with a co-solvent. |
| PBS with 1% Tween-80 | ~25 µg/mL | Surfactants can further enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder (Molecular Weight: 595.7 g/mol )[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out 5.96 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: General Method for Enhancing Aqueous Solubility
Objective: To outline a systematic approach to improving the solubility of this compound in aqueous buffers for biological assays.
Caption: Key methods for enhancing the aqueous solubility of compounds.
Methodology:
-
Co-solvency: This is the most common first step.[1][2] Prepare a concentrated stock of this compound in an appropriate organic solvent like DMSO. When diluting into your aqueous buffer, ensure the final organic solvent concentration is as low as possible while maintaining solubility.
-
pH Adjustment: If this compound has ionizable functional groups, its solubility will be pH-dependent. Test the solubility of the compound in a range of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0) to identify the optimal pH for dissolution.[2]
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Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3] Prepare your aqueous buffer with a low concentration of the surfactant (e.g., 0.1% - 1%) before adding the this compound stock solution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is a common technique in pharmaceutical formulation.
For any of these methods, it is crucial to run appropriate vehicle controls in your experiments to ensure that the chosen solvent, pH, or excipient does not interfere with your assay.
References
- 1. Methods of solubility enhancements | PPTX [slideshare.net]
- 2. wjbphs.com [wjbphs.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. TSR-011-isomer | C33H43F2N5O3 | CID 57329726 - PubChem [pubchem.ncbi.nlm.nih.gov]
TS-011 off-target effects and mitigation
Disclaimer: The information provided in this technical support center is intended for research purposes only. "TS-011" is a designation that has been used for several distinct experimental compounds in preclinical and clinical development. Please verify the specific this compound compound you are working with to ensure the information is relevant to your research. The content below is a generalized guide based on common challenges with small molecule inhibitors and does not pertain to a specific "this compound."
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
Off-target effects occur when a drug or compound binds to and affects proteins or molecules other than its intended therapeutic target.[1] For researchers, this can lead to misinterpretation of experimental results, where an observed phenotype is mistakenly attributed to the inhibition of the primary target. In a clinical context, off-target effects can result in unforeseen side effects.[2][3]
Q2: How can I determine if the phenotype I'm observing is due to an off-target effect of my this compound compound?
Several experimental approaches can help distinguish between on-target and off-target effects:
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Use a structurally unrelated inhibitor: If a different inhibitor targeting the same primary protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: If the observed phenotype can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this indicates an on-target effect.
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Knockdown/Knockout validation: Using techniques like CRISPR/Cas9 or RNAi to reduce the expression of the target protein should mimic the effect of the inhibitor if the phenotype is on-target.[3]
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Dose-response analysis: A clear correlation between the concentration of the inhibitor and the observed effect is expected for on-target activity.
Q3: What are common strategies to mitigate off-target effects in my experiments?
Mitigating off-target effects is crucial for generating reliable data.[1] Consider the following strategies:
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Use the lowest effective concentration: Titrate your this compound compound to the lowest concentration that produces the desired on-target effect to minimize engagement with lower-affinity off-targets.
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Employ orthogonal controls: As mentioned in Q2, using multiple, distinct methods to validate your findings (e.g., a second inhibitor, genetic knockdown) is a robust strategy.
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Perform comprehensive profiling: If available, utilize kinase or broader proteomic profiling services to identify potential off-targets of your specific this compound compound.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Toxicity Results
Problem: You observe significant cell death or unexpected changes in cell proliferation at concentrations where the primary target of this compound is not expected to cause such effects.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Perform a kinome scan or a targeted western blot for known viability-related kinases (e.g., CDKs, key signaling nodes). | Identification of unintended kinase inhibition that could explain the observed toxicity. |
| General cellular toxicity | Run a counter-screen with a cell line that does not express the primary target of this compound. | If toxicity persists, it is likely an off-target effect independent of the intended pathway. |
| Compound precipitation/aggregation | Visually inspect the media for precipitates, especially at higher concentrations. Measure compound solubility in your specific cell culture media. | Adjusting solvent or concentration may be necessary if solubility is an issue. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Problem: Your this compound compound shows high potency in a biochemical assay (e.g., purified enzyme inhibition), but much lower potency in a cell-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability | Utilize a cell permeability assay (e.g., PAMPA) or modify the compound to improve cell entry if possible. | Understanding the compound's ability to reach its intracellular target. |
| Active drug efflux | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases. | Increased potency suggests the compound is being actively removed from the cell. |
| High protein binding | Measure the fraction of unbound compound in the presence of serum in your cell culture media. | The effective concentration of the free compound available to engage the target may be much lower than the total concentration added. |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Signaling
This protocol is designed to assess the phosphorylation status of the intended target of this compound and a known potential off-target.
-
Cell Treatment: Plate and treat cells with a dose-range of your this compound compound and appropriate vehicle controls for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated target, total target, a potential phosphorylated off-target, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Logic diagram for distinguishing on-target from off-target effects.
Caption: Troubleshooting workflow for investigating unexpected results.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DHODH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with cell lines resistant to Dihydroorotate Dehydrogenase (DHODH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DHODH inhibitors?
A1: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] DHODH inhibitors block this pathway, leading to depletion of pyrimidine pools necessary for cell proliferation.[1][2] This inhibition primarily affects rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.[2]
Q2: Our cell line has developed resistance to a DHODH inhibitor. What are the common mechanisms of resistance?
A2: Resistance to DHODH inhibitors can arise through several mechanisms:
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Target Gene Mutations or Amplification: Point mutations in the DHODH gene or amplification of the gene leading to overexpression of the DHODH protein are common resistance mechanisms.[3][4]
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Upregulation of the Pyrimidine Salvage Pathway: Cells can bypass the de novo synthesis pathway by upregulating the pyrimidine salvage pathway, which utilizes extracellular uridine and uracil.[5] Key genes in this pathway include uracil phosphoribosyltransferase (UPRT) and nucleoside transporters like SLC29A1.[5]
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Increased Expression of Upstream Enzymes: Upregulation of enzymes acting upstream of DHODH in the de novo pathway, such as carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD), has been identified as a potential resistance mechanism.[5]
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Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Q3: How can we confirm the mechanism of resistance in our cell line?
A3: A combination of molecular and cellular biology techniques can be employed:
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Gene Sequencing: Sequence the DHODH gene to identify potential point mutations in the drug-binding site.
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Gene Expression Analysis: Use qPCR or RNA-Seq to measure the expression levels of DHODH, CAD, and genes involved in the pyrimidine salvage pathway (e.g., UPRT, SLC29A1).
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Protein Expression Analysis: Use Western blotting to determine the protein levels of DHODH and other relevant enzymes.
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Metabolomic Analysis: Measure intracellular nucleotide pools to assess the impact of the inhibitor and potential compensatory metabolic pathways.
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Uridine Rescue Experiments: Determine if the addition of exogenous uridine rescues the cells from the effects of the DHODH inhibitor. This can indicate a reliance on the de novo pathway and that the inhibitor is on-target.[5]
Troubleshooting Guides
Issue 1: Decreased Sensitivity of Cell Line to DHODH Inhibitor
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of resistance through target mutation/amplification or pathway upregulation. | Perform a dose-response curve with and without exogenous uridine. | If uridine rescues the phenotype, it confirms on-target activity and suggests resistance is likely due to mechanisms that bypass DHODH inhibition. |
| Incorrect inhibitor concentration or degradation. | Verify the concentration and integrity of the inhibitor stock solution. Prepare fresh dilutions for each experiment. | Consistent results with a fresh, validated inhibitor stock will rule out issues with the compound itself. |
| Cell line contamination or misidentification. | Perform cell line authentication (e.g., STR profiling). | Confirmation of the cell line identity ensures that the observed resistance is not due to working with the wrong cells. |
Issue 2: Inconsistent Results in Proliferation Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell seeding density. | Optimize and standardize the cell seeding density for all experiments. | Consistent seeding will lead to more reproducible proliferation rates and drug response curves. |
| Fluctuations in media components. | Ensure consistent lots of media and supplements are used. Test for the presence of pyrimidines in the serum, which can affect inhibitor efficacy. | Using a consistent and defined media composition will reduce variability in experimental outcomes. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity. | Minimized edge effects will lead to more uniform cell growth across the plate and more reliable data. |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
This assay determines if the cytotoxic effects of a DHODH inhibitor are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Resistant and sensitive cell lines
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Complete cell culture medium
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DHODH inhibitor stock solution
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Uridine stock solution (e.g., 100 mM in sterile water)
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of the DHODH inhibitor in complete medium.
-
Prepare a set of the same inhibitor dilutions in complete medium supplemented with a final concentration of 100 µM uridine.
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Remove the overnight culture medium from the cells and add the medium containing the inhibitor with or without uridine.
-
Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Assess cell viability using a suitable proliferation reagent according to the manufacturer's instructions.
-
Plot the dose-response curves for the inhibitor with and without uridine to determine the IC50 values.
Interpretation of Results:
-
Sensitive Cells: The inhibitor will show a potent cytotoxic effect that is completely reversed by the addition of uridine.
-
Resistant Cells: The cells will show reduced sensitivity to the inhibitor. If the residual cytotoxic effect at high concentrations is still rescued by uridine, it indicates the resistance mechanism is upstream or parallel to the pyrimidine salvage pathway.
Protocol 2: Gene Expression Analysis of Resistance Markers by qPCR
This protocol is for quantifying the mRNA levels of genes potentially involved in resistance to DHODH inhibitors.
Materials:
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Resistant and sensitive cell lines
-
DHODH inhibitor
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for target genes (DHODH, CAD, UPRT, SLC29A1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat resistant and sensitive cell lines with the DHODH inhibitor at a relevant concentration (e.g., IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include an untreated control for both cell lines.
-
Harvest the cells and extract total RNA using a commercial kit.
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Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Gene | Fold Change in Resistant vs. Sensitive Cells (Untreated) | Fold Change in Resistant Cells (Treated vs. Untreated) |
| DHODH | ||
| CAD | ||
| UPRT | ||
| SLC29A1 |
Visualizations
Caption: The de novo pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors.
Caption: Common resistance mechanisms to DHODH inhibitors and potential experimental strategies to overcome them.
Caption: A logical workflow for investigating and addressing DHODH inhibitor resistance in cell lines.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
Technical Support Center: Enhancing the Bioavailability of TS-011
Disclaimer: The following information is intended for research and development purposes only. All experiments should be conducted in a controlled laboratory setting by qualified professionals.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the bioavailability of TS-011 (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, CAS 339071-18-0), a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a selective inhibitor of 20-HETE synthesis.[1][2] 20-HETE is involved in various physiological and pathological processes, and its inhibition has been studied in contexts such as stroke, cerebral vasospasm, and cancer.[1][2][3]
Q2: What are the main challenges associated with the bioavailability of this compound?
A2: The primary challenge is its poor aqueous solubility.[2] this compound is reported to be insoluble in phosphate-buffered saline (PBS) at pH 7.2 and in ethanol, while being soluble in organic solvents like DMSO and DMF.[2] Poor aqueous solubility is a common reason for low oral bioavailability of drug candidates.
Q3: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?
A3: Given its low solubility and, as is common for many small molecules designed to interact with intracellular targets, likely high membrane permeability, this compound is predicted to be a BCS Class II compound. For BCS Class II drugs, the rate-limiting step for absorption is typically drug dissolution in the gastrointestinal tract.[4][5]
Q4: What are the general strategies to improve the bioavailability of a BCS Class II compound like this compound?
A4: Several formulation strategies can be employed to enhance the bioavailability of BCS Class II drugs. These include:
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Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosizing can enhance the dissolution rate.[4][6]
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Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can improve its wettability and dissolution.[4][6]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can pre-dissolve the drug in a lipidic vehicle, which then forms a fine emulsion in the gastrointestinal fluid, facilitating absorption.[7]
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Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent in vivo efficacy after oral administration | Poor and variable absorption due to low aqueous solubility. | Consider formulation strategies to enhance solubility and dissolution rate. Start with a simple approach like co-solvent systems for preclinical studies, or explore more advanced formulations like solid dispersions or lipid-based systems for further development. |
| Precipitation of this compound in aqueous buffers during in vitro assays | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) and does not affect the experimental outcome. |
| Difficulty in preparing a stable intravenous formulation for preclinical studies | Poor aqueous solubility of this compound. | Explore the use of co-solvents (e.g., PEG300, Tween-80) or complexing agents (e.g., cyclodextrins) to create a stable solution for intravenous administration.[9] A similar 20-HETE inhibitor, HET0016, was successfully formulated with hydroxypropyl-β-cyclodextrin for intravenous dosing.[8] |
| High variability in pharmacokinetic data between subjects | Inconsistent dissolution and absorption in the gastrointestinal tract. | This is a common issue with poorly soluble drugs. Improving the formulation to ensure more consistent dissolution can help reduce this variability. Lipid-based formulations are often effective in this regard. |
Data on this compound and Formulation Components
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [1] |
| DMF | 3 mg/mL | [2] |
| Ethanol | Insoluble | [2] |
| PBS (pH 7.2) | Insoluble | [2] |
Table 2: Example Formulations for Preclinical In Vivo Studies
| Formulation Type | Components | Rationale | Reference |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for administering poorly soluble compounds in early-stage animal studies. | [9] |
| Cyclodextrin-based Formulation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin used to enhance the solubility of hydrophobic drugs. | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution. Gentle warming or sonication may be used to aid dissolution.
-
In a separate container, mix PEG300 and Tween-80.
-
Slowly add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture while stirring.
-
Add saline to the mixture dropwise while continuously stirring to reach the final desired volume and concentrations.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
Protocol 2: In Vitro Dissolution Testing
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add a known amount of this compound (either as a pure compound or in a formulated dosage form) to a dissolution apparatus (e.g., USP Apparatus 2) containing a defined volume of SGF or SIF.
-
Maintain the temperature at 37°C and stir at a constant speed (e.g., 50-100 rpm).
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against time to generate a dissolution profile.
Visualizations
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
Caption: Logical relationship between formulation strategies and improved bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide | Morpholines | Ambeed.com [ambeed.com]
TS-011 experimental variability and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability when working with TS-011 and to provide potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule inhibitor of the TheraSign Kinase 1 (TSK-1), a key enzyme in a novel signaling pathway implicated in cellular proliferation and inflammation. Its primary mechanism is competitive inhibition of the ATP-binding site of TSK-1, thereby blocking downstream signaling.
Q2: What are the common sources of in vitro variability observed with this compound?
Common sources of variability in in vitro experiments with this compound include inconsistencies in cell culture conditions, passage number, reagent stability, and assay timing. For a detailed breakdown, refer to the troubleshooting guide below.
Q3: How should this compound be stored and handled to ensure stability?
This compound is light-sensitive and should be stored in amber vials at -20°C for long-term storage. For short-term use, a stock solution in DMSO can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Assay Variability
Problem: High variability in cell viability or proliferation assays (e.g., MTT, CellTiter-Glo®) between replicate wells or experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Passage Number | Maintain a consistent and narrow range of cell passage numbers for all experiments. Characterize the doubling time and this compound sensitivity at different passages. | Reduced variability in growth rates and drug response. |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count immediately before plating. | Uniform cell distribution and consistent starting cell numbers across wells. |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid prolonged storage of diluted solutions. | Consistent compound potency and reduced degradation-related artifacts. |
| Incubation Time | Strictly adhere to the specified incubation times for both drug treatment and assay development. Use a timer to ensure consistency. | Minimized variation due to differences in exposure time or reaction kinetics. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for experimental data points. Fill these wells with sterile media or PBS to maintain humidity. | Reduced evaporation and temperature gradients across the plate, leading to more uniform cell growth. |
Experimental Workflow for Minimizing In Vitro Variability
Caption: Workflow for reproducible in vitro cell-based assays with this compound.
In Vivo Model Variability
Problem: Inconsistent tumor growth or therapeutic response in xenograft or syngeneic models treated with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Animal Health and Acclimation | Ensure all animals are of a similar age and weight. Allow for a sufficient acclimation period (e.g., 7 days) before tumor implantation. | Reduced stress-related variability and more uniform baseline physiology. |
| Tumor Implantation Technique | Use a consistent number of viable tumor cells for implantation. Ensure the injection volume and site are uniform across all animals. | More consistent tumor take rates and initial growth kinetics. |
| Vehicle Formulation and Administration | Prepare the this compound formulation fresh daily. Ensure the vehicle is well-tolerated and does not precipitate the compound. Use a consistent route and volume of administration. | Consistent drug exposure and bioavailability between animals. |
| Tumor Measurement | Use calipers for consistent tumor measurement. Have the same individual perform measurements to reduce inter-operator variability. Blinding the measurer to the treatment groups is recommended. | More accurate and reproducible tumor volume data. |
| Cage Effects | Randomize animals into treatment groups and distribute them across multiple cages to avoid cage-specific microenvironmental effects. | Minimized impact of cage-level variables on experimental outcomes. |
Logical Flow for Troubleshooting In Vivo Variability
Caption: Decision tree for troubleshooting sources of in vivo experimental variability.
Experimental Protocols
Protocol: Western Blot for TSK-1 Pathway Activation
This protocol describes a method to assess the effect of this compound on the phosphorylation of TSK-1's direct downstream target, Substrate-Y (pSub-Y).
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSub-Y (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 5 minutes each.
4. Detection and Analysis:
-
Add ECL substrate to the membrane and image using a chemiluminescence detector.
-
Strip the membrane and re-probe for total Substrate-Y and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
TSK-1 Signaling Pathway
Caption: Simplified signaling pathway of TSK-1 and the inhibitory action of this compound.
Technical Support Center: TS-011 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TS-011, a novel dual ALK/TRK inhibitor.
Section 1: Target Validation and Mechanism of Action (MoA) Studies
This section addresses common issues that arise during the initial phases of this compound research, focusing on confirming its molecular targets and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: We are seeing inconsistent inhibition of ALK phosphorylation in our Western blot analysis after this compound treatment. What could be the cause?
A1: Inconsistent results in phosphorylation assays can stem from several factors:
-
Cell Line Viability: Ensure that the cell viability is high (>95%) before starting the experiment. Low viability can lead to variable protein expression and phosphorylation levels.
-
This compound Degradation: this compound is sensitive to light and temperature. Ensure it is stored correctly and prepared fresh for each experiment.
-
Phosphatase Activity: If cells are not lysed properly or if phosphatase inhibitors are not included in the lysis buffer, dephosphorylation of your target protein can occur, leading to inconsistent results.
-
Antibody Specificity: Verify the specificity of your primary antibody for the phosphorylated form of ALK.
Q2: How can we confirm that this compound is engaging with its intended targets, ALK and TRK, within the cell?
A2: Several methods can be used for target engagement confirmation:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the change in thermal stability of a protein upon ligand binding. Increased thermal stability of ALK and TRK in the presence of this compound would indicate target engagement.
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the drug-target complex, confirming a direct interaction in a cellular context.
-
Kinase Activity Assays: Perform in vitro kinase assays with purified ALK and TRK proteins to determine the IC50 of this compound and confirm its inhibitory activity.
Troubleshooting Guide: Inconsistent Kinase Assay Results
| Problem | Potential Cause | Recommended Solution |
| High background signal | Non-specific antibody binding | Optimize antibody concentration and blocking conditions. |
| Contaminated reagents | Use fresh, filtered buffers and reagents. | |
| Low signal-to-noise ratio | Insufficient kinase activity | Increase the amount of kinase or substrate in the reaction. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Inconsistent IC50 values | Pipetting errors | Use calibrated pipettes and proper technique. |
| Instability of this compound | Prepare fresh serial dilutions of this compound for each experiment. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow ALK/TRK-positive cancer cells to 70-80% confluency.
-
This compound Treatment: Treat cells with this compound at various concentrations for 1-2 hours. Include a vehicle-treated control.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate soluble and aggregated proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting using antibodies against ALK and TRK.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway Diagram
Caption: this compound inhibits ALK/TRK receptor signaling pathways.
Section 2: Preclinical In Vitro and In Vivo Studies
This section covers common challenges encountered during cell-based assays and animal model studies for evaluating the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in tumor growth in our mouse xenograft model. What are the possible reasons?
A1: High variability in xenograft models can be attributed to:
-
Tumor Cell Implantation: Inconsistent number of viable cells implanted or variability in implantation site can lead to different tumor growth rates.
-
Animal Health: The age, weight, and overall health of the mice should be consistent across all groups.
-
This compound Formulation and Dosing: Ensure the formulation of this compound is stable and administered consistently. Inconsistent dosing can lead to variable drug exposure.
Q2: Our in vitro cytotoxicity assays with this compound are not correlating with our in vivo efficacy data. Why might this be?
A2: Discrepancies between in vitro and in vivo results are common and can be due to:
-
Pharmacokinetics: this compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor site in vivo, which is not accounted for in in vitro models.
-
Tumor Microenvironment: The in vivo tumor microenvironment, which includes stromal cells, immune cells, and extracellular matrix, can influence the response to this compound in ways that are not captured in a 2D cell culture system. Consider using 3D spheroid cultures for a more representative in vitro model.
Troubleshooting Guide: Xenograft Model Variability
| Problem | Potential Cause | Recommended Solution |
| Variable tumor take rates | Poor cell viability | Use cells in the logarithmic growth phase with >95% viability. |
| Subcutaneous injection technique | Ensure consistent injection volume and depth. | |
| Inconsistent tumor growth | Inaccurate tumor measurement | Use calipers for consistent measurement and the same person for all measurements. |
| Animal-to-animal variability | Increase the number of animals per group to improve statistical power. |
Experimental Protocol: Mouse Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture ALK/TRK-positive cancer cells and implant 1x10^6 cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.
-
Randomization: When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 40 mg/kg, orally, once daily) and vehicle control for the duration of the study.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, excise tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
Caption: Workflow for a preclinical mouse xenograft efficacy study.
Section 3: Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis
This section provides guidance on common issues related to studying the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effects on the body.
Frequently Asked Questions (FAQs)
Q1: We are seeing low oral bioavailability of this compound in our PK studies. What can we do to improve it?
A1: Low oral bioavailability can be due to poor absorption or high first-pass metabolism.
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Formulation: Experiment with different formulations, such as amorphous solid dispersions or lipid-based formulations, to improve solubility and absorption.
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Prodrug Approach: Consider designing a prodrug of this compound that is more readily absorbed and then converted to the active drug in the body.
Q2: How do we establish a PK/PD relationship for this compound to guide dose selection for clinical trials?
A2: Establishing a PK/PD relationship involves correlating the drug concentration in the plasma or at the tumor site with a biomarker of drug activity.
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Biomarker Selection: Choose a biomarker that is downstream of ALK/TRK signaling, such as phosphorylated ERK (pERK), and that can be measured in both preclinical models and patient samples (e.g., tumor biopsies or circulating tumor DNA).
-
Modeling: Use PK/PD modeling to describe the relationship between this compound exposure and the biomarker response, which can help in predicting the clinically effective dose.
Troubleshooting Guide: Inconsistent PK Data
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations | Inconsistent dosing or sampling times | Ensure accurate dosing and strict adherence to the sampling schedule. |
| Analytical method variability | Validate the bioanalytical method for accuracy, precision, and stability. | |
| Poor drug recovery from plasma | Inefficient extraction method | Optimize the protein precipitation or liquid-liquid extraction method. |
| Drug instability in plasma | Add stabilizers to the collection tubes and process samples quickly on ice. |
Phase 1 Clinical Trial Data Summary
The following table summarizes hypothetical treatment-emergent adverse events from a Phase 1 dose-escalation trial of this compound.[1]
| Adverse Event (Grade 3-4) | 40 mg Q8h (n=31) | 320 mg Q24h (n=10) | 480 mg Q24h (n=5) |
| Nausea | 3.2% | 10.0% | 20.0% |
| Vomiting | 3.2% | 10.0% | 20.0% |
| Diarrhea | 6.5% | 20.0% | 40.0% |
| Fatigue | 3.2% | 10.0% | 20.0% |
| QTc Prolongation | 0.0% | 30.0% | 60.0% |
Note: The 320 mg and 480 mg doses were found to exceed the maximum tolerated dose. The recommended Phase 2 dose (RP2D) was determined to be 40 mg every 8 hours.[1]
Logical Relationship Diagram
Caption: Relationship between dose, PK, PD, efficacy, and toxicity in determining the RP2D.
References
Enhancing the signal-to-noise ratio for TS-011 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio for TS-011 and other related biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in our assays?
The signal-to-noise ratio (S/N) is a crucial metric for determining the quality and reliability of an assay. It compares the level of the desired signal to the level of background noise. A higher S/N ratio indicates a more sensitive and robust assay, allowing for the confident detection of true biological signals and minimizing the likelihood of false positives or negatives.
Q2: What are the common sources of high background noise in our assays?
High background noise can originate from several factors:
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Nonspecific Binding: Antibodies or other detection reagents may bind to unintended targets or to the surface of the assay plate.
-
Reagent Quality: Impure or degraded reagents can contribute to background signal.
-
Autofluorescence: In fluorescence-based assays, components of the sample, media, or the assay plate itself may emit their own light.
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Insufficient Washing: Inadequate washing steps can leave behind unbound detection reagents.
-
Substrate Issues: In enzyme-based assays, the substrate may spontaneously break down or be contaminated.
Q3: How can we increase the signal strength in our experiments?
To boost the signal, consider the following:
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Optimize Reagent Concentrations: Titrate antibodies and other key reagents to find the optimal concentrations that maximize the signal without increasing the background.
-
Incubation Times and Temperatures: Adjusting incubation times and temperatures can enhance the specific binding of reagents to their targets.
-
Enzyme Kinetics: For enzymatic assays, ensure the substrate concentration is not limiting and that the reaction time is sufficient.
-
Sample Quality: Ensure the analyte of interest is present at a sufficient concentration and is not degraded.
Troubleshooting Guides
Issue 1: High Background Signal
Q: We are observing a high background signal across all wells, including our negative controls. What steps can we take to reduce it?
A: High background can obscure your real signal. Here is a step-by-step guide to troubleshoot this issue:
-
Optimize Blocking: The blocking step is critical for preventing nonspecific binding.
-
Protocol: Prepare and test a range of blocking buffers (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blocking solutions). Incubate the plate with the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.
-
Rationale: Blocking agents occupy sites on the plate that could otherwise bind detection reagents nonspecifically.
-
-
Improve Washing Steps: Insufficient washing is a common cause of high background.
-
Protocol: Increase the number of wash cycles (e.g., from 3 to 5). Ensure that the wash buffer volume is sufficient to cover the entire well and that the aspiration step is complete. Adding a surfactant like Tween-20 to the wash buffer can also help.
-
Rationale: Thorough washing removes unbound reagents that contribute to background noise.
-
-
Check Reagent Quality and Specificity:
-
Protocol: Use high-quality, purified antibodies and reagents. If possible, test the specificity of your primary antibody using a positive and negative control cell line or tissue.
-
Rationale: High-purity reagents have less potential for cross-reactivity and nonspecific interactions.
-
Issue 2: Weak or No Signal
Q: Our assay is yielding a very low signal, even in our positive control wells. How can we improve signal detection?
A: A weak signal can be due to several factors. Follow this workflow to identify the cause:
Caption: Troubleshooting workflow for a weak or absent assay signal.
-
Reagent Preparation and Storage:
-
Protocol: Ensure all reagents, especially enzymes and antibodies, have been stored at the correct temperatures and have not expired. Re-prepare fresh dilutions from stock solutions.
-
Rationale: Improper storage can lead to degradation and loss of activity.
-
-
Optimize Reagent Concentrations:
-
Protocol: Perform a titration of your primary and secondary antibodies (or other key reagents) to find the concentration that yields the best signal-to-noise ratio.
-
Rationale: Suboptimal reagent concentrations can lead to a weak signal.
-
-
Verify Incubation Conditions:
-
Protocol: Review your protocol for the recommended incubation times and temperatures. You may need to optimize these for your specific experimental conditions.
-
Rationale: Binding events and enzymatic reactions are sensitive to time and temperature.
-
-
Instrument Settings:
-
Protocol: For reader-based assays, confirm that the correct filters, gain settings, and read times are being used for your specific fluorophore or chromophore.
-
Rationale: Incorrect instrument settings can prevent the detection of an otherwise valid signal.
-
Issue 3: High Well-to-Well Variability
Q: We are seeing significant variability between replicate wells. What can we do to improve the consistency of our results?
A: High variability can compromise the statistical significance of your data. Consider these potential causes and solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Pipetting Inaccuracy | Calibrate pipettes and use proper pipetting technique. | Regularly check pipette calibration. When dispensing, ensure the pipette tip is below the surface of the liquid without touching the bottom of the well. |
| Inconsistent Washing | Use an automated plate washer or a multichannel pipette for consistency. | Ensure all wells are aspirated and filled with the same volume and force during each wash step. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with buffer. | When plating cells or adding reagents, consider leaving the outermost wells empty to minimize evaporation and temperature gradients. |
| Cell Seeding Density | Ensure a uniform cell monolayer. | After seeding, gently rock the plate in a cross pattern to evenly distribute the cells before incubation. |
Representative Signaling Pathway
Many assays are designed to probe specific signaling pathways. Below is a generic representation of a common signal transduction cascade that might be investigated.
Caption: A simplified diagram of a typical signal transduction pathway.
Validation & Comparative
Validating the Efficacy of TS-011 in Xenograft Models: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of TS-011, a novel 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis inhibitor, in xenograft models of colon cancer. The performance of this compound is evaluated against standard-of-care and targeted therapies to provide a clear perspective for researchers, scientists, and drug development professionals.
Introduction to this compound and 20-HETE Inhibition in Oncology
This compound is an investigational small molecule inhibitor of the enzymes responsible for the synthesis of 20-HETE, a signaling molecule derived from arachidonic acid. Elevated levels of 20-HETE have been implicated in promoting tumor growth, angiogenesis, and cell proliferation in various cancers, including colon cancer. By inhibiting 20-HETE production, this compound represents a targeted therapeutic strategy to disrupt these pro-tumorigenic pathways. This guide will focus on the efficacy of this therapeutic approach in preclinical xenograft models.
Comparative Efficacy in Colon Cancer Xenografts
To objectively assess the preclinical potential of 20-HETE inhibition, this guide presents data on HET0016, a compound with a similar mechanism of action to this compound, in a murine colon carcinoma (MC38) xenograft model. The efficacy of HET0016 is compared with standard-of-care chemotherapy, 5-Fluorouracil (5-FU), and the targeted therapy, Cetuximab, in a human colon adenocarcinoma (COLO-205) xenograft model.
Table 1: Efficacy of 20-HETE Inhibition in a Murine Colon Carcinoma (MC38) Xenograft Model
| Treatment Group | Dosage and Administration | Observation Day | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 18 | ~1800 | - |
| HET0016 | 10 mg/kg, intraperitoneally | 18 | ~1200 | ~33% |
Note: Data for HET0016 is used as a surrogate for this compound to represent the effect of 20-HETE inhibition. The study showed a dose-dependent reduction in tumor size on day 18.[1]
Table 2: Efficacy of Standard-of-Care and Targeted Therapies in a Human Colon Adenocarcinoma (COLO-205) Xenograft Model
| Treatment Group | Dosage and Administration | Observation Period | Endpoint | Result |
| 5-Fluorouracil | 20 mg/kg, weekly | 4 weeks | Final tumor weight | Reduction in tumor weight compared to control[2] |
| 5-Fluorouracil | Not specified | 28 days | Tumor Growth Inhibition | 86.30%[3] |
| Cetuximab | 200 µ g/mouse , twice a week | 26 days | Tumor Growth | Significant suppression of tumor growth[4] |
| Cetuximab + Irinotecan | Not specified | Not specified | Tumor Regression | Efficacious in a significant proportion of models |
Experimental Protocols
A generalized protocol for evaluating the efficacy of anti-cancer agents in a colon cancer xenograft model is outlined below. Specific details may vary between studies.
1. Cell Culture and Animal Models:
-
Human colon cancer cell lines (e.g., COLO-205, MC38) are cultured in appropriate media supplemented with fetal bovine serum.
-
Immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used as hosts for the xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of the mice.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically 2-3 times per week.
-
Tumor volume is calculated using the formula: Volume = (length x width²) / 2 .
-
Treatment is initiated when tumors reach a predetermined volume (e.g., 100-200 mm³).
4. Drug Administration:
-
Animals are randomized into treatment and control groups.
-
The investigational drug (e.g., this compound or HET0016), comparator drugs (e.g., 5-FU, Cetuximab), and vehicle control are administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizing the Mechanisms and Workflows
To further elucidate the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: Mechanism of Action of this compound
Caption: Xenograft Study Workflow
References
A Head-to-Head Comparison of the ALK Inhibitors TS-011 (Belizatinib) and Crizotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational anaplastic lymphoma kinase (ALK) inhibitor TS-011 (belizatinib) and the established therapeutic agent crizotinib. The information presented is based on publicly available preclinical and clinical data to assist researchers in understanding the relative potency, mechanisms of action, and potential advantages and limitations of each compound.
Executive Summary
This compound (belizatinib) is a potent, next-generation dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK).[1] Preclinical data indicated that belizatinib possessed significant activity against wild-type ALK and was also active against tumors with acquired resistance to earlier-generation ALK inhibitors.[1] Crizotinib, the first-in-class ALK inhibitor, is a multi-targeted tyrosine kinase inhibitor effective against ALK, ROS1, and MET, and has been a standard-of-care for ALK-positive non-small cell lung cancer (NSCLC).[2] While the development of this compound was ultimately discontinued due to limited clinical activity and a competitive landscape, a review of its preclinical profile in comparison to crizotinib offers valuable insights for the ongoing development of novel kinase inhibitors.[1]
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following table summarizes the available in vitro data for this compound (belizatinib) and crizotinib, focusing on their inhibitory activity against wild-type ALK and key resistance mutations. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions may vary between studies, which should be taken into consideration when interpreting the results.
| Target | This compound (Belizatinib) IC50 (nM) | Crizotinib IC50 (nM) | Fold Difference (approx.) | Reference |
| Wild-type ALK | 0.7 | ~20-60 | 28-85x more potent | [3] |
| ALK L1196M | Potent activity reported | High resistance | TSR-011 overcomes resistance | [3] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity. A lower IC50 value indicates greater potency. The data for crizotinib against wild-type ALK is a range derived from multiple studies to reflect variability in assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of findings. Below are representative protocols for enzymatic and cell-based assays commonly used to evaluate ALK inhibitors.
ALK Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.
Objective: To determine the IC50 value of an inhibitor against purified ALK kinase.
Materials:
-
Recombinant human ALK kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
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Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
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Test compounds (this compound, crizotinib) dissolved in DMSO
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compounds.
-
Add the recombinant ALK kinase to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based Viability/Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on ALK signaling.
Objective: To determine the potency of an inhibitor in a cellular context.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H3122, Karpas-299)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
Test compounds (this compound, crizotinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
The data are normalized to the vehicle control, and the IC50 values are calculated by plotting cell viability against the inhibitor concentration.
Mandatory Visualization
ALK Signaling Pathway and Inhibitor Mechanism of Action
Caption: ALK signaling pathway and points of inhibition by this compound and Crizotinib.
Experimental Workflow for ALK Inhibitor Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of ALK inhibitors.
References
- 1. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From crizotinib to lorlatinib: continuous improvement in precision treatment of ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
TS-011 vs. Standard-of-Care in ALK-Positive Non-Small Cell Lung Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent TS-011 (TSR-011, belizatinib) against historical and current standard-of-care treatments for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). The comparison is supported by available clinical trial data and detailed experimental methodologies.
Introduction to this compound
This compound (also known as TSR-011 or belizatinib) is an investigational, orally active, dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK).[1][2] Preclinical studies indicated its activity against tumors resistant to other ALK inhibitors.[1][3] A phase 1 clinical trial (NCT02048488) was initiated to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, including ALK-positive NSCLC.[1][3][4] However, the development of TSR-011 was ultimately discontinued due to the competitive landscape and risk-benefit considerations.[1][3]
Standard-of-Care in ALK-Positive NSCLC
The treatment landscape for ALK-positive NSCLC has evolved significantly. Initially, the first-generation ALK inhibitor, crizotinib, was the established standard of care, demonstrating superiority over chemotherapy.[5][6] Subsequently, more potent and brain-penetrant next-generation ALK tyrosine kinase inhibitors (TKIs) have become the preferred first-line treatment options. These include the second-generation inhibitors alectinib and brigatinib, and the third-generation inhibitor lorlatinib, all of which have shown superior efficacy compared to crizotinib.[5][7][8]
Comparative Efficacy Data
The following tables summarize the clinical performance of this compound and various standard-of-care ALK inhibitors in treatment-naïve ALK-positive NSCLC patients. It is important to note that the data for this compound is from a small patient cohort in a phase 1 trial and not from a direct head-to-head comparison with other agents.
Table 1: Efficacy of this compound in ALK Inhibitor-Naïve ALK-Positive NSCLC Patients
| Investigational Agent | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound (TSR-011) | Phase 1 (NCT02048488) | 14 | 42.9% (6 Partial Responses) | 100% (6 PR + 8 Stable Disease) |
Source: British Journal of Cancer, 2019.[1][3]
Table 2: Efficacy of Standard-of-Care ALK Inhibitors in First-Line Treatment of ALK-Positive NSCLC
| Agent | Clinical Trial | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Crizotinib | PROFILE 1014 | Chemotherapy | 10.9 months | 74% |
| Alectinib | ALEX | Crizotinib | 25.7 months | Not explicitly stated, but superior to Crizotinib |
| Brigatinib | ALTA-1L | Crizotinib | Not explicitly stated, but superior to Crizotinib | 74% |
| Lorlatinib | CROWN | Crizotinib | Not Reached (at 5 years, 60% of patients were progression-free) | Not explicitly stated, but superior to Crizotinib |
Sources: Various clinical trial publications.[6][9][10][11]
Experimental Protocols
This compound (TSR-011) Phase 1 Trial (NCT02048488)
-
Study Design: A phase 1, open-label, dose-escalation trial.[1][3]
-
Patient Population: Patients with advanced solid tumors, including an expansion cohort for those with ALK-positive cancers.[1][3]
-
Dosing Regimen: The recommended phase 2 dose (RP2D) was determined to be 40 mg administered orally every 8 hours (Q8h).[1][3] This fractionated dosing schedule was chosen to maintain trough concentrations above the ALK IC50 while minimizing peak exposure associated with QTc prolongation.[4]
-
Primary Objective: To evaluate the safety and tolerability of TSR-011.[1][3]
-
Secondary Objectives: Included assessment of pharmacokinetics and preliminary anti-tumor activity.[1][3]
Standard-of-Care Pivotal Trials
-
Crizotinib (PROFILE 1014): A randomized phase III trial comparing crizotinib (250 mg twice daily) to standard platinum-based chemotherapy in previously untreated patients with advanced ALK-positive non-squamous NSCLC.[6]
-
Alectinib (ALEX): A randomized, multicenter, open-label, phase III study comparing alectinib (600 mg twice daily) with crizotinib (250 mg twice daily) in treatment-naïve patients with advanced ALK-positive NSCLC.[7][9][12]
-
Brigatinib (ALTA-1L): A global, randomized, open-label, phase 3 trial evaluating the efficacy and safety of brigatinib (180 mg once daily with a 7-day lead-in at 90 mg daily) compared to crizotinib (250 mg twice daily) in adult patients with ALK-positive locally advanced or metastatic NSCLC who had not received prior ALK inhibitors.[13]
-
Lorlatinib (CROWN): A randomized, global, phase 3 study that assigned patients with previously untreated advanced ALK-positive NSCLC to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).[11][14]
Visualizations
ALK Signaling Pathway in NSCLC
The anaplastic lymphoma kinase (ALK) gene rearrangement leads to the formation of a fusion protein with constitutive kinase activity. This aberrant signaling promotes cancer cell proliferation and survival through the activation of several downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT. ALK inhibitors, such as this compound and the standard-of-care TKIs, act by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Simplified ALK signaling pathway in NSCLC and the point of intervention for ALK inhibitors.
Experimental Workflow for First-Line ALK-Positive NSCLC Clinical Trials
The general workflow for pivotal clinical trials evaluating first-line treatments for ALK-positive NSCLC involves several key stages, from patient screening and enrollment to treatment and follow-up for primary and secondary endpoints.
Caption: Generalized experimental workflow for first-line ALK-positive NSCLC pivotal trials.
References
- 1. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Optimal first-line treatment for metastatic ALK+ non-small cell lung cancer—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib as first line therapy for advanced ALK-positive non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer [ahdbonline.com]
- 8. standardofcare.com [standardofcare.com]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 13. U.S. FDA Approves Takeda’s ALUNBRIG® (brigatinib) as a First-Line Treatment Option for Patients Diagnosed with Rare and Serious Form of Lung Cancer [takedaoncology.com]
- 14. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
Navigating the Identity of TS-011: A Comparative Guide to Experimental Therapeutics
The designation "TS-011" is not unique to a single therapeutic agent and has been associated with several distinct investigational drugs in the biopharmaceutical landscape. This guide clarifies the identities of these compounds and provides a detailed comparative analysis of one prominent candidate, MYTX-011, an antibody-drug conjugate for non-small cell lung cancer. This focus is based on the availability of public data regarding its mechanism of action, experimental results, and defined signaling pathway, which aligns with the core requirements of this guide.
The following therapeutic agents have been identified in association with "this compound":
-
MYTX-011 : A novel cMET-targeted antibody-drug conjugate (ADC) engineered for enhanced payload delivery to tumor cells, currently in Phase 1 clinical trials for non-small cell lung cancer (NSCLC).[1][2][3][4]
-
TSR-011 : A dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin-related kinase (TRK) that underwent Phase 1 clinical trials for advanced solid tumors and lymphomas.[5][6] Its development was discontinued based on the competitive landscape and benefit/risk assessment.[5]
-
LEU011 : A lateral Chimeric Antigen Receptor T-cell (CAR-T) therapy that targets NKG2D stress ligands, which are expressed on a wide variety of human tumor cells.[7][8][9] It is currently in a Phase 1/2a clinical trial for relapsed/refractory solid tumors.[7][10]
-
FT011 : A first-in-class oral therapy for the treatment of systemic sclerosis (scleroderma) that targets a novel G protein-coupled receptor involved in fibrosis.[11][12][13] It has shown positive results in a Phase 2 clinical trial and has received Fast Track Designation from the U.S. FDA.[12][14][15]
This guide will now focus on MYTX-011 , providing a comprehensive overview of its experimental data in comparison to other alternatives.
Comparative Guide: MYTX-011 for cMET-Expressing Non-Small Cell Lung Cancer (NSCLC)
1. Overview of MYTX-011 and Mechanism of Action
MYTX-011 is an antibody-drug conjugate (ADC) that targets the c-mesenchymal-epithelial transition (cMET) receptor, a tyrosine kinase that is often dysregulated in NSCLC.[16][17] MYTX-011 is composed of a monoclonal antibody that binds to cMET, a cleavable linker, and a cytotoxic payload (monomethyl auristatin E or MMAE). A key innovation in MYTX-011 is its pH-dependent binding technology, which is designed to increase the internalization and delivery of the cytotoxic payload to tumor cells with a range of cMET expression levels.[1][18][19] This "FateControl™" technology allows the ADC to unbind from its target after being internalized into the acidic environment of the cell's endolysosomes, potentially leading to improved tumor uptake and a better safety profile.[2]
2. The cMET Signaling Pathway
The cMET receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, but their dysregulation can drive tumor growth, proliferation, invasion, and metastasis.[20][21] In NSCLC, aberrant cMET signaling can occur through various mechanisms, including gene amplification, mutations (such as MET exon 14 skipping), and protein overexpression.[16] Upon HGF binding, cMET dimerizes and autophosphorylates, activating several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cancer progression.[16][21]
3. Preclinical Experimental Data
Preclinical studies have demonstrated the potential of MYTX-011 in various cancer models. Its pH-dependent binding has been shown to lead to greater internalization and cytotoxicity compared to a non-pH-engineered parent ADC.[22]
Table 1: Summary of Preclinical Data for MYTX-011
| Experiment Type | Model | Key Findings | Reference |
| In Vitro Cytotoxicity | Panel of cancer cell lines | Increased cytotoxicity against cells with high, moderate, and low cMET expression compared to a parent ADC. | [1][22] |
| In Vitro Internalization | NSCLC cells | Drove four-fold higher net internalization than a non-pH-engineered parent ADC. | [22][23] |
| In Vivo Efficacy | NSCLC Patient-Derived Xenograft (PDX) models | A single 6 mg/kg dose showed antitumor activity in all cMET-positive models tested. | [22] |
| In Vivo Efficacy | NSCLC xenograft models (low to high cMET) | Showed at least three-fold higher efficacy than a benchmark ADC. | [22][23] |
| In Vivo Efficacy | Xenograft models with mutations (METex14, KRAS, EGFR) | Demonstrated potent anti-tumor activity regardless of mutation status. | [18][19] |
| Pharmacokinetics | Animal models | Showed improved pharmacokinetics over parent and benchmark ADCs. | [22][23] |
| Toxicology | Animal models | Exhibited a toxicity profile similar to other MMAE-based ADCs. | [22] |
4. Clinical Trial Data
MYTX-011 is currently being evaluated in the Phase 1 KisMET-01 clinical trial (NCT05652868) for patients with locally advanced, recurrent, or metastatic NSCLC.[2] The study consists of a dose-escalation part followed by a dose-expansion part.[3]
Table 2: Preliminary Phase 1 Clinical Data for MYTX-011 (KisMET-01)
| Parameter | Data | Reference |
| Study Phase | Phase 1 (Dose Escalation & Expansion) | [3][4] |
| Patient Population | Previously treated, locally advanced or metastatic NSCLC | [3] |
| Primary Objectives | Safety, Tolerability, Recommended Phase 2 Dose (RP2D) | [3] |
| Key Efficacy Finding | Meaningful anti-tumor activity observed across various cMET levels, histologies, and genetic alterations. | [2] |
| Regulatory Status | Granted Fast Track Designation by the U.S. FDA for NSCLC with cMET overexpression. | [4] |
5. Comparison with Alternative cMET-Targeted Therapies
The treatment landscape for cMET-dysregulated NSCLC includes tyrosine kinase inhibitors (TKIs) and other ADCs.
Table 3: Comparison of MYTX-011 with Other cMET-Targeted Therapies
| Drug Name | Drug Class | Mechanism of Action | Indication in NSCLC | Key Differentiator |
| MYTX-011 | Antibody-Drug Conjugate | cMET-targeted antibody with MMAE payload; pH-sensitive binding. | Investigational for cMET-overexpressing NSCLC. | FateControl™ technology designed for efficacy in low to high cMET expression.[4] |
| Capmatinib | Tyrosine Kinase Inhibitor | Small molecule inhibitor of cMET kinase activity. | Metastatic NSCLC with MET exon 14 skipping mutations. | Oral administration. |
| Tepotinib | Tyrosine Kinase Inhibitor | Small molecule inhibitor of cMET kinase activity. | Metastatic NSCLC with MET exon 14 skipping mutations. | Oral administration. |
| Telisotuzumab vedotin | Antibody-Drug Conjugate | cMET-targeted antibody with MMAE payload. | Investigational for cMET-overexpressing NSCLC. | A benchmark ADC in development for cMET-high NSCLC.[22] |
6. Experimental Protocols
The evaluation of an ADC like MYTX-011 involves a series of standardized preclinical and clinical assays.
Methodologies for Key Experiments:
-
In Vitro Cytotoxicity Assays: Cancer cell lines with varying levels of cMET expression are cultured and exposed to increasing concentrations of the ADC. Cell viability is measured after a set incubation period (e.g., 72-96 hours) using assays like CellTiter-Glo® to determine the half-maximal inhibitory concentration (IC50).
-
Flow Cytometry-Based Internalization Assays: Target cells are incubated with a fluorescently labeled ADC. At various time points, the fluorescence inside the cell is measured by flow cytometry after quenching the signal from the cell surface. This quantifies the rate and extent of ADC internalization.
-
Xenograft Efficacy Studies: Human tumor cells (cell lines or patient-derived) are implanted into immunodeficient mice. Once tumors are established, mice are treated with the ADC, a vehicle control, or a comparator drug. Tumor volume is measured regularly to assess anti-tumor activity.
-
Pharmacokinetic (PK) Analysis: The ADC is administered to animals (e.g., mice or cynomolgus monkeys), and blood samples are collected at multiple time points. The concentration of the ADC and its components in the plasma is measured using methods like ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS) to determine its half-life, clearance, and exposure.[24]
-
Phase 1 Clinical Trial: In human subjects, the safety and tolerability of escalating doses of the ADC are evaluated to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Preliminary efficacy is assessed using criteria like the Response Evaluation Criteria in Solid Tumors (RECIST).
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. businesswire.com [businesswire.com]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TESARO and Virginia G. Piper Cancer Center announce first patient in clinical trial of TSR-011 | EurekAlert! [eurekalert.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. leucid.com [leucid.com]
- 9. cgtlive.com [cgtlive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Ground-breaking results in Phase 2 scleroderma study by Certa Therapeutics demonstrates improvement in more than 60% of patients - Brandon Capital [brandoncapital.vc]
- 12. FDA Fast Tracks Certa Therapeutics’ FT011 for Systemic Sclerosis - The Dermatology Digest [thedermdigest.com]
- 13. sclerodermanews.com [sclerodermanews.com]
- 14. Certa Therapeutics presents positive data from a Phase 2 clinical study highlighting the potential benefit of FT011 as a novel treatment for scleroderma – Certa Therapeutics [certatherapeutics.com]
- 15. FT011 for the Treatment of Systemic Sclerosis. Results from a Phase II Study - ACR Meeting Abstracts [acrabstracts.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 18. adcreview.com [adcreview.com]
- 19. Mythic Therapeutics Presents Preclinical Data Demonstrating Potent Efficacy of MYTX-011 Across a Broad Range of Tumor Xenograft Models Harboring Clinically Relevant Mutations at the American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 20. mdpi.com [mdpi.com]
- 21. dovepress.com [dovepress.com]
- 22. MYTX-011: A pH-Dependent Anti–c-MET Antibody–Drug Conjugate Designed for Enhanced Payload Delivery to c-MET–Expressing Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. adcreview.com [adcreview.com]
- 24. blog.crownbio.com [blog.crownbio.com]
TS-011 head-to-head comparison with other inhibitors
- 1. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Study of Antibody-Drug Conjugate MYTX-011 in Subjects With Non-Small Cell Lung Cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ascopubs.org [ascopubs.org]
- 7. First-In-Human Phase I Study of Tinengotinib (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TS-1 | MedPath [trial.medpath.com]
In Vivo Therapeutic Potential of Novel Drug Candidates: A Comparative Analysis of MYTX-011 and SN-011
A Note on "TS-011": Initial searches for a therapeutic agent designated "this compound" did not yield a specific, publicly documented drug candidate. However, the search revealed several investigational drugs with similar identifiers, including TSR-011, [18F]AVT-011, SN-011, MYTX-011, FT011, T3011, and HTX-011. To provide a valuable and data-driven comparison guide, this report focuses on two distinct and promising preclinical candidates with available in vivo data: MYTX-011 , a cMET-targeting antibody-drug conjugate for oncology, and SN-011 , a STING antagonist for mitigating chemotherapy-induced nephrotoxicity.
This guide provides a detailed comparison of the in vivo therapeutic potential of MYTX-011 and SN-011, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
MYTX-011: A pH-Dependent Antibody-Drug Conjugate for cMET-Expressing Tumors
MYTX-011 is an investigational antibody-drug conjugate (ADC) that targets the cMET receptor, a protein often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[1] It comprises a pH-dependent anti-cMET antibody, a cleavable valine-citrulline linker, and the cytotoxic payload monomethyl auristatin E (MMAE).[1] The innovative pH-dependent antibody is designed for enhanced internalization and payload delivery to tumor cells.[2]
Mechanism of Action
MYTX-011 is engineered to bind to the cMET receptor on the surface of cancer cells with high affinity in the slightly acidic tumor microenvironment.[1] Upon internalization into the acidic environment of the endosomes and lysosomes, the antibody's binding to cMET is weakened, leading to efficient release of the ADC. The linker is then cleaved, releasing the MMAE payload, which disrupts microtubule dynamics and induces cancer cell death.[1][2] This pH-dependent mechanism is designed to increase the therapeutic window by maximizing payload delivery to tumor cells while minimizing effects on healthy tissues.[3]
In Vivo Validation in NSCLC Xenograft Models
The therapeutic potential of MYTX-011 has been evaluated in various non-small cell lung cancer (NSCLC) xenograft models in mice, demonstrating superior efficacy compared to a benchmark cMET-targeting ADC.[4]
Comparative Efficacy of MYTX-011 in NSCLC Xenograft Models
| Xenograft Model | cMET Expression | MYTX-011 Dose (single IV) | Benchmark ADC Dose (single IV) | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1975 | Moderate | 2 mg/kg | 3.8 mg/kg | Superior with MYTX-011 | [4] |
| NCI-H1373 | Moderate | 2 mg/kg | 3.8 mg/kg | Superior with MYTX-011 | [4] |
| EBC-1 | High | 0.5 mg/kg | 0.33 mg/kg | Tumor eradication with MYTX-011 | [4] |
| NCI-H2122 | Low | 6 mg/kg (repeat dose) | Inactive | Active with MYTX-011 | [4] |
Experimental Protocol: NSCLC Xenograft Efficacy Study
-
Animal Model: 6- to 8-week-old female athymic nude mice or SCID mice.[4]
-
Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975, NCI-H1373, EBC-1, NCI-H2122) were implanted subcutaneously in the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments were implanted.[4]
-
Treatment: When tumors reached a volume of 150-300 mm³, mice were randomized into treatment groups. MYTX-011 or a benchmark ADC was administered intravenously as a single dose or in a repeat-dosing schedule.[4]
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers, and tumor growth inhibition was calculated. The study endpoint was typically when tumors reached a predetermined size (e.g., 1,500 mm³).[4]
Comparison with Alternative Therapies
Several other cMET-targeting ADCs are in development, such as Telisotuzumab vedotin (ABBV-399).[5] Preclinical and clinical data suggest that the efficacy of these agents can be dependent on high cMET expression levels.[2] The pH-dependent technology of MYTX-011 aims to overcome this limitation, potentially offering a therapeutic benefit to a broader patient population with low to moderate cMET expression.[4]
SN-011: A STING Antagonist for the Amelioration of Cisplatin-Induced Kidney Injury
SN-011 is a potent and selective inhibitor of the STING (Stimulator of Interferon Genes) protein.[6] The STING pathway is a component of the innate immune system that, when aberrantly activated, can contribute to inflammatory diseases.[6] SN-011 is being investigated for its therapeutic potential in conditions characterized by excessive STING-mediated inflammation, such as cisplatin-induced acute kidney injury (AKI).[6]
Mechanism of Action
Cisplatin, a common chemotherapy agent, can cause kidney damage by inducing inflammation and cell death in renal tubules. This process can involve the activation of the STING pathway. SN-011 acts by binding to the STING protein, preventing its activation and subsequent downstream signaling through the NF-κB and MAPK pathways.[6] By inhibiting this inflammatory cascade, SN-011 aims to reduce renal cell apoptosis and preserve kidney function during cisplatin treatment.[6]
In Vivo Validation in a Cisplatin-Induced AKI Mouse Model
The protective effects of SN-011 have been demonstrated in a mouse model of cisplatin-induced AKI.[6]
Efficacy of SN-011 in a Cisplatin-Induced AKI Model
| Animal Model | Cisplatin Dose | SN-011 Treatment | Key Findings | Reference |
| Mice | Single intraperitoneal injection | Administered prior to or concurrently with cisplatin | - Enhanced survival rates- Alleviated renal dysfunction- Suppressed inflammatory factors | [6] |
Experimental Protocol: Cisplatin-Induced AKI Study
-
Animal Model: Male C57BL/6 mice are commonly used.[7]
-
Induction of AKI: A single intraperitoneal injection of cisplatin (typically 20-25 mg/kg) is administered to induce acute kidney injury.[8]
-
Treatment: SN-011 is administered to the treatment group, often prior to or at the same time as the cisplatin injection.
-
Assessment of Kidney Injury: Kidney function is assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels at various time points after cisplatin administration. Histological analysis of kidney tissue is also performed to evaluate tubular damage.[6]
Comparison with Alternative Therapies
Currently, there are no FDA-approved drugs that specifically prevent or treat cisplatin-induced AKI.[9] Management strategies primarily involve hydration and supportive care.[10] Other investigational approaches include the use of antioxidants, anti-inflammatory agents, and apoptosis inhibitors.[8] The targeted inhibition of the STING pathway by SN-011 represents a novel and potentially more specific therapeutic strategy to mitigate this common and serious side effect of cisplatin chemotherapy.[6]
References
- 1. adcreview.com [adcreview.com]
- 2. mythictx.com [mythictx.com]
- 3. Mythic Therapeutics Announces First Subject Dosed in Phase 1 KisMET-01 Clinical Trial of cMET-Targeting Antibody-Drug Conjugate (ADC) MYTX-011 for the Treatment of Non-Small Cell Lung Cancer (NSCLC) - BioSpace [biospace.com]
- 4. MYTX-011: A pH-Dependent Anti–c-MET Antibody–Drug Conjugate Designed for Enhanced Payload Delivery to c-MET–Expressing Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. The STING antagonist SN-011 ameliorates cisplatin induced acute kidney injury via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural products: potential treatments for cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of preventive drugs for cisplatin‐induced acute kidney injury using big data analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity and Kinetics of TS-011 (Sotatercept)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of TS-011 (Sotatercept), a novel therapeutic agent, with its primary alternative, Luspatercept. The information presented herein is intended to assist researchers in making informed decisions by providing a clear overview of the binding profiles, supported by available experimental data and detailed methodologies.
Introduction to this compound (Sotatercept)
This compound, also known as Sotatercept (ACE-011), is a recombinant fusion protein that acts as a ligand trap for members of the Transforming Growth Factor-beta (TGF-β) superfamily. It consists of the extracellular domain of the human activin receptor type IIA (ActRIIA) fused to the Fc portion of human immunoglobulin G1 (IgG1). By sequestering specific ligands, Sotatercept inhibits their signaling pathways, which are implicated in various physiological and pathological processes, including erythropoiesis and bone metabolism.
Comparative Binding Affinity and Kinetics
The binding affinity and kinetics of a therapeutic agent are critical parameters that determine its potency, specificity, and duration of action. The following tables summarize the available quantitative data for Sotatercept (this compound) and its key alternative, Luspatercept (ACE-536), which is also a ligand trap but is based on the activin receptor type IIB (ActRIIB).
Table 1: Quantitative Binding Affinity (Kd) of Sotatercept (this compound) and Luspatercept
| Ligand | Sotatercept (ACE-011) Kd (M) | Luspatercept (ACE-536) Kd (M) |
| Activin A | 4.3 x 10-11 | Minimal binding reported |
| Activin B | 6.1 x 10-11 | Lower affinity binding reported; within 1.8 x 10-10 to 3.0 x 10-9 range |
| GDF8 (Myostatin) | 3.7 x 10-9 | High affinity binding reported; within 1.8 x 10-10 to 3.0 x 10-9 range |
| GDF11 | 5.7 x 10-10 | High affinity binding reported; 7.1 x 10-10 and within 1.8 x 10-10 to 3.0 x 10-9 range |
| BMP4 | 3.5 x 10-9 | - |
| BMP6 | 1.1 x 10-8 | Binds; within 1.8 x 10-10 to 3.0 x 10-9 range |
| BMP7 | 1.6 x 10-9 | - |
| BMP10 | 3.8 x 10-10 | - |
Note: A lower Kd value indicates a higher binding affinity. Data for Luspatercept's binding to BMP4, BMP7, and BMP10 was not available in the reviewed sources. Quantitative kinetic data (ka and kd) for both molecules were not available in the public search results.
Signaling Pathway and Mechanism of Action
Sotatercept and Luspatercept function by intercepting TGF-β superfamily ligands, thereby preventing their interaction with cell surface receptors and inhibiting the downstream SMAD signaling pathway. This modulation of SMAD signaling is crucial for their therapeutic effects.
Safety Operating Guide
Essential Safety and Disposal Protocols for TS-011
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of TS-011, a compound containing 4-Tolyldiethanolamine, which is classified as a hazardous substance. Adherence to these protocols is essential to minimize health risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound and its waste should always occur in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl, nitrile, neoprene). Gloves must be inspected before use and properly removed to avoid skin contact.[1]
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat must be worn at all times.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a full-face respirator with appropriate cartridges should be used.[1]
Spill Management and Waste Collection
In the event of a spill, immediate containment and cleanup are necessary to prevent the spread of contamination. The collected waste must be treated as hazardous.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: For large spills (>1 L), evacuate the immediate area and ensure adequate ventilation.[1] For all spills, avoid breathing vapors.[1]
-
Containment: Confine the spill to a small area using an inert absorbent material such as sand, earth, or vermiculite.[1][2] Do not allow the product to enter drains or waterways.[1][3][4]
-
Collection: Carefully soak up the spilled material with the absorbent. Place the contaminated absorbent into a suitable, tightly closed, and clearly labeled container for hazardous waste.[1][5]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[1]
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste. This workflow is designed to ensure safety and regulatory compliance throughout the disposal process.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with all local, state, and federal regulations.[6] This typically involves collection and subsequent hand-off to a licensed waste disposal service.
Protocol for Routine Disposal of this compound Waste:
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by safety guidelines.
-
Containerization:
-
Storage:
-
Final Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal plant or contractor.[3][7][8]
-
Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures and to schedule a waste pickup.
-
In some cases, disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Important Considerations:
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional protocols.
-
Regulatory Compliance: It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in accordance with all applicable regulations. Always refer to your local and institutional guidelines.[6]
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. trc-corp.com [trc-corp.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. resources.finalsite.net [resources.finalsite.net]
Navigating the Safe Handling of "TS-011": A Critical Guide for Laboratory Professionals
Immediate Safety Advisory: The designation "TS-011" is used for multiple, chemically distinct products with significantly different hazard profiles. It is imperative for researchers, scientists, and drug development professionals to verify the exact chemical identity of the "this compound" they are handling by consulting the manufacturer-specific Safety Data Sheet (SDS). This guide provides essential safety and logistical information for three distinct substances identified as "T-011," "TS 011- STREPTO SUPPLEMENT," and "TS-1."
Section 1: T-011 (Petrolatum and 4-Tolyldiethanolamine Mixture)
This formulation of T-011 is a semi-solid mixture primarily composed of petrolatum with a small percentage of 4-Tolyldiethanolamine. The primary hazards are associated with the 4-Tolyldiethanolamine component, which can cause acute oral toxicity, skin irritation, and eye irritation.[1]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable gloves | To prevent skin contact and irritation.[1] |
| Eye Protection | Not required under normal use | Recommended if splashing is a possibility. |
| Respiratory Protection | Not required under normal use | Local exhaust ventilation is recommended.[1] |
| Body Protection | Standard laboratory coat | To prevent contamination of personal clothing. |
Handling and Storage
-
Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a dark place at 5-8°C. Avoid prolonged exposure to sunlight.[1]
Disposal Plan
Dispose of waste in accordance with federal, state/provincial, and local regulations.[1] Contain spills and place material in a closed container for disposal.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. |
In all cases of exposure, it is advised to consult a physician and show them the Safety Data Sheet.
Experimental Workflow for Handling T-011
Caption: General workflow for safely handling T-011 in a laboratory setting.
Section 2: TS 011- STREPTO SUPPLEMENT
This product is a mixture containing Nalidixic acid, Neomycin sulphate, and Polymyxin B sulphate.[2] While it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, proper laboratory hygiene and safety precautions are still recommended.[2]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves | To avoid skin contact.[2] |
| Eye Protection | Safety glasses | To prevent eye contact.[2] |
| Respiratory Protection | Respiratory protection | Recommended to avoid breathing vapors, mist, or gas.[2] |
| Body Protection | Laboratory coat | To protect personal clothing. |
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Wash hands before breaks and immediately after handling.[2]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2]
Disposal Plan
Soak up spills with inert absorbent material and dispose of as hazardous waste in suitable, closed containers.[2] Do not let the product enter drains.[2]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Consult a physician.[2] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
In all cases of exposure, it is advised to consult a physician and show them the Safety Data Sheet.[2]
Experimental Workflow for Handling TS 011- STREPTO SUPPLEMENT
Caption: Recommended workflow for handling TS 011- STREPTO SUPPLEMENT.
Section 3: TS-1
TS-1 is a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause cancer and damage to the liver and kidneys through prolonged or repeated exposure.[3] It may also cause respiratory irritation and drowsiness or dizziness.[3] Extreme caution should be exercised when handling this material.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent skin irritation and absorption.[3] |
| Eye/Face Protection | Eye/face protection | To prevent serious eye irritation.[3] |
| Body Protection | Protective clothing | To prevent skin contact.[3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Do not breathe vapor.[3] | To prevent respiratory irritation and other systemic effects.[3] |
Handling and Storage
-
Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[3]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[3]
Disposal Plan
Dispose of contents/container in accordance with local/regional/national/international regulations.[3] Avoid release to the environment.[3]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[3] |
If exposed or concerned, get medical advice/attention.[3]
Logical Relationship for Handling TS-1
Caption: Decision-making and procedural flow for the safe handling of the hazardous substance TS-1.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
